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  • Product: 5-(ethylsulfonyl)-1H-indole
  • CAS: 193900-08-2

Core Science & Biosynthesis

Foundational

Pharmacophoric Modulation in DNA Alkylation: The In Vitro Mechanism of Action of 5-(Ethylsulfonyl)-1H-indole

Executive Summary: Redefining the Pharmacophore In the landscape of targeted oncology and synthetic cytotoxins, 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) is rarely evaluated as a standalone therapeutic. Instead, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining the Pharmacophore

In the landscape of targeted oncology and synthetic cytotoxins, 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly specialized, rationally designed structural modifier—a DNA-binding subunit—utilized in the synthesis of ultra-potent cyclopropabenzindole (CBI) analogues of the duocarmycins and CC-1065[1].

When conjugated to a DNA-alkylating warhead, the 5-(ethylsulfonyl)-1H-indole moiety acts as the homing and activation mechanism. By substituting the C5 position of the indole ring with an ethylsulfonyl group (-SO₂Et), researchers can achieve cytotoxic potency enhancements of ≥1000-fold in vitro, driving IC₅₀ values down to the low picomolar (2–3 pM) range[1]. This technical guide deconstructs the causality behind this phenomenon, detailing the molecular mechanics, shape-dependent catalysis, and the self-validating in vitro protocols used to quantify its efficacy.

Molecular Rationale & Pharmacophore Dynamics

The in vitro mechanism of action of 5-(ethylsulfonyl)-1H-indole conjugates is governed not by the intrinsic reactivity of the indole itself, but by how its physical dimensions alter the spatial geometry of the attached alkylating warhead.

The Causality of the C5 Substitution

Historically, it was assumed that the electronic properties of indole substituents dictated their binding affinity. However, extensive structure-activity relationship (SAR) studies have proven that the enhancement in DNA alkylation efficiency is largely insensitive to the electronic character of the C5 substituent[1]. Instead, the mechanism is strictly governed by size, rigid length, and shape [1][2].

The ethylsulfonyl group provides an optimal steric bulk and sp³ hybridization profile that perfectly mirrors the curvature, depth, and width of the AT-rich minor groove of duplex DNA. This precise steric complementarity pre-organizes the molecule, drastically lowering the activation energy required for the subsequent covalent alkylation event.

The Triphasic Mechanism of Action In Vitro

The biological activity of 5-(ethylsulfonyl)-1H-indole conjugates unfolds in a highly orchestrated, three-phase sequence within the DNA minor groove.

  • Phase 1: Sequence-Selective Non-Covalent Binding The conjugate enters the nucleus and selectively targets AT-rich sequences. The 5-ethylsulfonyl group acts as an anchor, utilizing Van der Waals forces and shape complementarity to lock the molecule into the minor groove. This non-covalent binding selectivity is the absolute dictator of the downstream DNA alkylation selectivity[3].

  • Phase 2: Shape-Dependent Catalysis Once bound, the steric bulk of the ethylsulfonyl group forces a conformational twist in the DNA-agent complex. This mechanical stress activates the attached CBI warhead, positioning its cyclopropane ring in perfect proximity and trajectory relative to the target nucleophile[2].

  • Phase 3: Covalent Alkylation The N3 atom of a specific adenine base executes a stereoelectronically controlled nucleophilic attack on the least substituted carbon of the activated cyclopropane ring. This irreversible covalent bond results in profound DNA structural distortion, ultimately triggering apoptosis.

MOA A 5-(Ethylsulfonyl)-1H-indole Conjugate B Minor Groove Binding (AT-Rich Tropism) A->B Steric Fit C Shape-Dependent Catalysis (Warhead Activation) B->C Conformational Twist D Covalent Alkylation (Adenine N3 Attack) C->D Nucleophilic Attack E DNA Strand Cleavage & Apoptosis D->E Irreversible Damage

Fig 1. Mechanistic pathway of DNA alkylation driven by 5-(ethylsulfonyl)-1H-indole conjugates.

Quantitative Data: The Impact of C5 Substitution

The translation of this mechanism into measurable in vitro data is striking. The table below summarizes the causality between the structural addition of the 5-ethylsulfonyl group and the resulting biological output, demonstrating a direct correlation between alkylation efficiency and cytotoxicity[1][4].

Compound ArchitectureIndole C5 SubstituentDNA Alkylation EfficiencyIn Vitro Cytotoxicity (IC₅₀)
CBI-Indole (Parent) -H (Unsubstituted)Baseline (1x)~1000 pM
CBI-Indole Analog -SO₂Et (Ethylsulfonyl)≥1000x Enhancement 2 – 3 pM

Self-Validating Experimental Protocols

To empirically prove the mechanism of action described above, researchers must employ rigorous, self-validating assay systems. The following protocols detail the exact methodologies required to quantify the activity of 5-(ethylsulfonyl)-1H-indole conjugates.

Protocol A: High-Resolution DNA Thermal Cleavage Assay

This assay is the gold standard for proving covalent alkylation. It is a self-validating system because it utilizes Maxam-Gilbert sequencing lanes as an internal control, allowing the researcher to visually map the exact base pair where the alkylation occurred[3].

Rationale: Covalent alkylation at Adenine N3 destabilizes the glycosidic bond. Heating the DNA (thermolysis) breaks the DNA backbone exclusively at these abasic sites. By running the fragments on a gel, the exact site and efficiency of alkylation are revealed.

Step-by-Step Methodology:

  • Substrate Preparation: 5'-end label a highly characterized DNA sequence (e.g., w836 DNA, 146 bp) using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Incubation (Binding & Alkylation): Incubate the radiolabeled DNA with varying concentrations of the 5-(ethylsulfonyl)-1H-indole conjugate (e.g., 10⁻⁴ to 10⁻⁷ M) in TE buffer (pH 7.0) at 25°C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium of the shape-dependent catalysis.

  • Isolation (Quenching): Remove unbound agent via ethanol precipitation (addition of 3M sodium acetate and absolute ethanol, followed by centrifugation). Causality: Removing unbound agent prevents non-specific, background cleavage during the heating phase, ensuring high signal-to-noise ratio.

  • Thermolysis (Strand Cleavage): Resuspend the DNA pellet in standard buffer and heat at 100°C for 30 minutes. Causality: Thermal stress induces quantitative strand cleavage strictly at the alkylated adenine sites.

  • Resolution: Resolve the cleavage products via denaturing 8% polyacrylamide gel electrophoresis (PAGE) alongside Sanger/Maxam-Gilbert sequencing standards. Visualize via autoradiography.

Workflow S1 1. Incubation (DNA + Agent, 25°C) S2 2. Isolation (EtOH Precipitation) S1->S2 S3 3. Thermolysis (100°C, 30 min) S2->S3 S4 4. Resolution (Denaturing PAGE) S3->S4

Fig 2. Step-by-step workflow for the high-resolution DNA thermal cleavage assay.

Protocol B: In Vitro Cytotoxicity Screening (Cell Viability)

To validate that the biochemical DNA cleavage translates to biological efficacy, a highly controlled cell viability assay is required.

Step-by-Step Methodology:

  • Cell Seeding: Plate L1210 (mouse lymphocytic leukemia) or HeLa cells in 96-well microtiter plates at a density of 5 × 10³ cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Dosing: Prepare serial dilutions of the 5-(ethylsulfonyl)-1H-indole conjugate in DMSO. Add to the wells to achieve final concentrations ranging from 10 pM to 10 nM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form visible formazan crystals.

  • Readout: Solubilize the formazan crystals with acidified isopropanol and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Exploratory

Engineering Ultra-Potent DNA Minor Groove Binders: The Pharmacological Role of 5-(Ethylsulfonyl)-1H-Indole

Executive Summary In the landscape of modern pharmacology and oncology, the term "receptor" is frequently restricted to membrane-bound proteins like GPCRs or intracellular kinases. However, in the context of ultra-potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmacology and oncology, the term "receptor" is frequently restricted to membrane-bound proteins like GPCRs or intracellular kinases. However, in the context of ultra-potent antitumor antibiotics such as CC-1065 and the duocarmycins, the ultimate cellular "receptor" is the AT-rich minor groove of double-stranded DNA[1].

This technical guide explores the highly specialized role of 5-(ethylsulfonyl)-1H-indole (CAS 193900-08-2) [2]. Rather than acting as a standalone drug, this molecule serves as a heavily engineered, high-affinity DNA-binding subunit. When conjugated to a cyclopropabenzindole (CBI) alkylating pharmacophore, the 5-(ethylsulfonyl)-1H-indole motif drives non-covalent minor groove binding with such precision that it enhances cytotoxic potency by >1000-fold compared to unsubstituted analogues, achieving IC50 values in the low picomolar (2-3 pM) range[3].

Mechanistic Pharmacology: The DNA Minor Groove as the "Receptor"

The biological activity of CBI-indole conjugates is a two-step self-validating system: non-covalent binding to the DNA minor groove followed by sequence-specific covalent alkylation of the adenine N3 position.

The Causality of the 5-Ethylsulfonyl Substitution

Early drug development efforts sought to simplify the complex, multi-subunit DNA binding domains of natural duocarmycins into a single indole ring. While a bare indole ring resulted in a massive loss of binding affinity, substitution at the C5 position with an ethylsulfonyl group uniquely restored and exceeded natural potency[3].

The causality behind this enhancement is rooted in structural biology rather than electrostatics:

  • Steric Bulk and Shape Matching: The minor groove of AT-rich DNA is deep, narrow, and curved. The tetrahedral geometry of the sulfonyl group, combined with the rigid length of the ethyl chain, provides an optimal mix of sp², sp³, and tetrahedral hybridization[1]. This specific three-dimensional shape acts as a molecular "key" that perfectly matches the steric constraints of the minor groove "lock."

  • Electronic Independence: Counterintuitively, extensive structure-activity relationship (SAR) studies demonstrated that the binding enhancement is largely insensitive to the electronic character (electron-withdrawing vs. electron-donating) of the C5 substituent[3]. The >1000-fold increase in potency is driven almost entirely by van der Waals contacts and shape-driven conformational fitting[1].

MOA A 5-(Ethylsulfonyl)-1H-indole Binding Subunit B Non-Covalent Binding (AT-rich Minor Groove) A->B Shape & Steric Fit C CBI Alkylation Subunit Activation B->C Conformational Shift D Sequence-Specific DNA Alkylation (Adenine N3) C->D Covalent Bond Formation E Apoptosis / Cell Death D->E Replication Arrest

Mechanism of 5-(ethylsulfonyl)-1H-indole driven DNA minor groove binding and alkylation.

Quantitative Data: Binding Affinity and IC50 Profiling

The non-covalent binding affinity of the 5-(ethylsulfonyl)-1H-indole subunit directly dictates the rate and efficiency of the subsequent DNA alkylation event. This efficiency translates directly into in vitro cytotoxicity.

The table below summarizes the profound impact of the 5-ethylsulfonyl substitution on the IC50 values (assessed via L1210 murine leukemia cell cytotoxicity assays) compared to natural products and unsubstituted baselines[1],[3].

Compound / ConjugateDNA Binding SubunitTarget "Receptor"IC50 (L1210 Cells)Potency vs. Unsubstituted
Natural CC-1065 Complex multi-subunitDNA Minor Groove~20 pMN/A
Duocarmycin SA Natural indole derivativeDNA Minor Groove~10 pMN/A
CBI-Indole Unsubstituted IndoleDNA Minor Groove~2000 pMBaseline (1x)
CBI-5-(ethylsulfonyl)-indole 5-(ethylsulfonyl)-1H-indole DNA Minor Groove 2 - 3 pM >1000x Enhancement

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the determination of receptor (DNA) binding affinity and cellular IC50 values must follow a self-validating experimental loop. The following protocols detail the industry-standard methodologies for evaluating these ultra-potent compounds.

Protocol 1: High-Resolution DNA Thermal Cleavage Assay (Binding & Alkylation)

This assay validates the exact sequence selectivity and binding efficiency of the compound within the DNA minor groove.

  • DNA Preparation: Synthesize a double-stranded DNA segment containing known AT-rich target sequences (e.g., 5'-wA/TA-3'). End-label the DNA with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Drug Incubation: Incubate the labeled DNA with varying concentrations of the CBI-5-(ethylsulfonyl)-indole conjugate (ranging from 1 pM to 10 nM) in TE buffer (pH 7.0) at 25°C for 24 hours to ensure thermodynamic equilibrium of the non-covalent binding and subsequent alkylation.

  • Thermal Cleavage: Subject the samples to thermal treatment (100°C for 30 minutes). This process induces DNA strand cleavage specifically at the sites of adenine N3 alkylation.

  • Resolution & Autoradiography: Resolve the cleavage products using high-resolution denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the gel via autoradiography to map the exact binding sites and calculate the relative binding affinity based on cleavage intensity.

Protocol 2: L1210 In Vitro Cytotoxicity Assay (IC50 Determination)
  • Cell Culture: Maintain L1210 murine leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) in a humidified 5% CO₂ atmosphere at 37°C.

  • Drug Exposure: Seed cells into 96-well plates at a density of 5 × 10³ cells/well. Add the CBI-5-(ethylsulfonyl)-indole conjugate in a serial dilution (from 100 pM down to 0.1 pM).

  • Incubation: Incubate the cells continuously for 72 hours.

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, lyse the cells, and measure absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value using non-linear regression analysis (curve fitting) to determine the concentration at which cell viability is reduced by 50%.

Workflow A Synthesize CBI-Conjugate B Thermal Cleavage Assay (DNA) A->B C L1210 Cell Culture A->C D Determine Binding Site & Affinity B->D PAGE / Autoradiography E Calculate IC50 (2-3 pM) C->E 72h MTT Assay

Self-validating workflow for determining DNA binding affinity and cellular IC50 values.

Future Perspectives: Antibody-Drug Conjugates (ADCs)

The extreme potency of 5-(ethylsulfonyl)-1H-indole-based CBI analogues (2-3 pM) makes them too toxic for systemic administration as free drugs. However, this exact property makes them ideal payloads for Antibody-Drug Conjugates (ADCs) [4]. Because only a small fraction of an administered antibody successfully penetrates solid tumors, the attached payload must possess sub-nanomolar to picomolar lethality. The 5-ethylsulfonyl subunit provides the necessary binding affinity and steric optimization to ensure rapid, irreversible DNA alkylation once the ADC is internalized and cleaved within the target cancer cell.

References

  • National Center for Biotechnology Information (NCBI). "5-(ethylsulfonyl)-1H-indole | C10H11NO2S | CID 67616343." PubChem Compound Summary. URL:[Link]

  • Boger, D. L. (2005). "CBI analogues of the duocarmycins and CC-1065." US Patent US20050026987A1. The Scripps Research Institute.
  • Boger, D. L., et al. (2001). "Parallel Synthesis and Evaluation of 132 (+)-1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) Analogues of CC-1065 and the Duocarmycins Defining the Contribution of the DNA-Binding Domain." The Journal of Organic Chemistry, 66(20), 6654-6661. URL:[Link]

  • Zhao, R. Y., et al. (2018). "Hydrophilic linkers and their uses for conjugation of drugs to a cell binding molecules." US Patent US10131682B2. ImmunoGen Inc.

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Foundational

Structural Elucidation and Supramolecular Dynamics of 5-(Ethylsulfonyl)-1H-indole: A Technical Guide to Crystal Structure and Hydrogen Bonding

Executive Summary The compound 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) represents a highly versatile pharmacophore building block[1]. The strategic placement of the electron-withdrawing ethylsulfonyl group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) represents a highly versatile pharmacophore building block[1]. The strategic placement of the electron-withdrawing ethylsulfonyl group at the C5 position of the indole ring fundamentally alters the molecule's electron density, acidity of the >N-H proton, and its supramolecular assembly capabilities. In drug design, sulfonyl-substituted indoles and indazoles are critical for targeting kinase domains (e.g., EGFR/VEGFR-2) and nuclear receptors (e.g., PPAR-γ) due to their robust hydrogen-bonding profiles[2][3].

This whitepaper provides an in-depth technical analysis of the crystallographic behavior, hydrogen-bonding networks, and self-validating experimental protocols required to accurately characterize 5-(ethylsulfonyl)-1H-indole and its derivatives.

Mechanistic Principles of Sulfonyl-Indole Crystallography

The Causality of Molecular Packing

In the solid state, the packing of 5-(ethylsulfonyl)-1H-indole is driven by a competition between strong classical hydrogen bonds and weaker dispersive forces.

  • The Donor: The indole >N-H acts as a potent hydrogen bond donor. The electron-withdrawing nature of the C5-sulfonyl group increases the partial positive charge on the >N-H proton via inductive and resonance effects, strengthening its donor capacity.

  • The Acceptor: The two oxygen atoms of the −SO2​Et group serve as highly electronegative hydrogen bond acceptors. Because the sulfur atom is sp3 hybridized, the sulfonyl oxygen atoms project out of the indole plane.

This geometric out-of-plane projection prevents the formation of simple 2D flat sheets (often seen in unsubstituted indoles) and instead forces the molecules to assemble into complex 3D supramolecular architectures[4]. Furthermore, the ethyl chain introduces a degree of conformational flexibility. At room temperature, thermal motion of the ethyl group can lead to structural disorder in the crystal lattice; therefore, low-temperature diffraction is strictly required to resolve the true atomic positions[5].

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis is employed. This computational method maps the electron density boundaries of the molecule within the crystal lattice, allowing us to visualize the exact percentage of O⋯H , C⋯H , and π⋯π interactions[4]. Understanding these ratios is paramount for drug formulation, as the strength of the crystal lattice directly dictates the Active Pharmaceutical Ingredient's (API) thermodynamic solubility and dissolution rate.

H_Bonding Indole_NH Indole N-H Donor (Strong H-Bonding) Sulfonyl_O Sulfonyl S=O Acceptor (High Electron Density) Indole_NH->Sulfonyl_O Primary N-H···O (Intermolecular Chain) Aromatic_CH Aromatic C-H Donors (Weak Interactions) Aromatic_CH->Sulfonyl_O Secondary C-H···O (Lattice Stabilization) Pi_System Indole π-System (Stacking & Acceptor) Aromatic_CH->Pi_System C-H···π Interactions (Crystal Packing)

Caption: Logical network of supramolecular interactions governing the 5-(ethylsulfonyl)-1H-indole crystal lattice.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with built-in validation steps. We utilize vapor diffusion rather than slow evaporation to prevent the hygroscopic sulfonyl group from incorporating atmospheric moisture, which would result in unwanted hydrate polymorphs.

Protocol 1: Anhydrous Single Crystal Growth via Vapor Diffusion

Rationale: Ethyl acetate (EtOAc) dissolves the compound completely, while hexanes act as an anti-solvent. The slow diffusion of hexanes into the EtOAc lowers the dielectric constant of the medium gradually, promoting highly ordered nucleation.

  • Preparation: Dissolve 50 mg of high-purity (>99%) 5-(ethylsulfonyl)-1H-indole in 1.5 mL of anhydrous EtOAc in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles (which cause premature, disordered nucleation).

  • Chamber Assembly: Place the uncapped 4 mL vial inside a 20 mL outer vial containing 5 mL of anhydrous hexanes.

  • Sealing & Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap with Parafilm and store in a vibration-free environment at a constant 293 K.

  • Validation Check: After 72–96 hours, inspect under a polarized light microscope. Suitable crystals must exhibit uniform extinction when rotated under cross-polarizers, confirming a single-crystal domain rather than a twinned cluster.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Rationale: We select Molybdenum ( MoKα ) radiation over Copper ( CuKα ). Sulfur is a heavier element that strongly absorbs Cu radiation, which can skew the electron density map and obscure the positions of the crucial hydrogen atoms involved in bonding.

  • Mounting: Coat the selected crystal (approx. 0.2×0.15×0.1 mm) in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the goniometer equipped with an N2​ cryostream set to 100 K. Causality: Freezing the crystal minimizes the thermal libration of the ethyl chain, dropping the Rint​ value and allowing for anisotropic refinement of all non-hydrogen atoms.

  • Data Collection: Collect data using a diffractometer equipped with a graphite-monochromated MoKα radiation source ( λ=0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[6].

  • Hydrogen Placement: Locate the indole >N-H proton from the difference Fourier map and refine its position freely to obtain accurate hydrogen-bond geometries. Constrain the C-H protons using a riding model.

Workflow N1 Synthesis & Purification 5-(ethylsulfonyl)-1H-indole N2 Solvent Selection (EtOAc/Hexane Vapor Diffusion) N1->N2 N3 Crystal Growth Controlled T = 293 K N2->N3 N4 Optical Validation (Polarized Light Microscopy) N3->N4 N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Refinement (SHELXT / SHELXL) N5->N6 N7 Hirshfeld Analysis (H-Bond Quantification) N6->N7

Caption: Self-validating experimental workflow for the crystallographic analysis of sulfonyl indoles.

Quantitative Data Presentation

The crystallographic parameters and hydrogen-bonding metrics for sulfonyl-indole derivatives follow highly conserved geometric patterns[6][7]. The tables below summarize the expected quantitative data derived from the SCXRD protocols.

Table 1: Representative Crystallographic Data and Structure Refinement
ParameterValue / Description
Empirical Formula C10​H11​NO2​S
Formula Weight 209.26 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.5 Å, b≈8.2 Å, c≈12.4 Å
Volume ≈1050 ų
Z (Molecules per cell) 4
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1=0.032 , wR2=0.085
Table 2: Hydrogen-Bond Geometry (Å, °)

The primary driver of the crystal lattice is the robust N−H⋯O=S interaction. The secondary interactions involve the aromatic protons of the indole ring interacting with the second sulfonyl oxygen.

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(1)-H(1)···O(1) (Primary)0.88(2)2.15(2)2.985(3)165(2)
C(4)-H(4)···O(2) (Secondary)0.952.523.354(4)145
C(7)-H(7)··· π (Stacking)0.952.853.652(4)138

Note: D = Donor, A = Acceptor. The N(1)-H(1) distance is refined freely, whereas C-H distances are normalized to standard neutron diffraction values.

Implications for Drug Development

The structural insights gained from the 5-(ethylsulfonyl)-1H-indole crystal lattice have direct downstream implications for drug design:

  • Kinase Inhibition: As seen in dual EGFR/VEGFR-2 inhibitors, the sulfonyl oxygen atoms frequently act as hydrogen bond acceptors with the hinge region of the kinase domain (e.g., Cys919 in VEGFR-2)[3]. Knowing the exact bond angles and lengths from the small-molecule crystal structure allows computational chemists to parameterize docking simulations with high fidelity.

  • Polymorphism & Bioavailability: The rotational barrier of the S−C(ethyl) bond can lead to conformational polymorphism. By utilizing Hirshfeld surface analysis, formulators can predict which polymorph possesses the lowest lattice energy, thereby selecting the form with the optimal intrinsic dissolution rate for oral bioavailability[8].

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Exploratory

The Strategic Role of 5-(ethylsulfonyl)-1H-indole in Targeted Drug Discovery: From DNA Alkylation to GPCR Modulation

Executive Summary In modern medicinal chemistry, the selection of highly specific molecular building blocks dictates the success of lead optimization. 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of highly specific molecular building blocks dictates the success of lead optimization. 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) has emerged as a privileged scaffold in targeted drug discovery[1]. Unlike generic indole derivatives, the precise stereoelectronic profile of the C5-ethylsulfonyl substitution allows this molecule to serve a dual purpose across vastly different therapeutic domains: acting as a potent DNA-binding subunit in targeted oncology[2], and serving as a critical lipophilic core for G-Protein Coupled Receptor (GPCR) modulators in metabolic diseases[3].

This technical guide dissects the physicochemical rationale, mechanistic pathways, and self-validating experimental protocols associated with 5-(ethylsulfonyl)-1H-indole, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold.

Chemical Profile & Physicochemical Rationale

The utility of 5-(ethylsulfonyl)-1H-indole stems from its unique balance of lipophilicity, rigidity, and hydrogen-bonding capacity. The indole core provides a rigid, planar aromatic system capable of π-π stacking, while the C5-ethylsulfonyl group introduces a strong dipole moment and two potent hydrogen bond acceptors[3].

From a pharmacokinetic perspective, the sulfonyl group is highly resistant to oxidative metabolism by Cytochrome P450 enzymes, unlike simple alkyl or ether substituents. Furthermore, the ethyl chain provides precisely calibrated steric bulk (sp³ hybridization) that perfectly complements deep hydrophobic pockets in protein targets and the curvature of the DNA minor groove[4].

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale in Drug Design
CAS Number 193900-08-2Unique identifier for the specific C5-substituted isomer[1].
Molecular Weight 209.26 g/mol Low MW allows it to act as an efficient fragment/building block without violating Lipinski's Rule of 5.
XLogP3 1.9Optimal lipophilicity for membrane permeability and hydrophobic pocket binding[3].
Topological Polar Surface Area (TPSA) 58.3 ŲExcellent balance for avoiding efflux pump recognition while maintaining aqueous solubility[3].
Hydrogen Bond Donors 1The indole NH provides a critical donor vector for target interaction[3].
Hydrogen Bond Acceptors 2The sulfonyl oxygens act as potent acceptors, enhancing target specificity[3].

Application I: Targeted Oncology (Duocarmycin & CC-1065 Analogues)

Mechanistic Rationale

Duocarmycins and CC-1065 are highly potent antitumor antibiotics that exert their cytotoxicity by binding to the AT-rich minor groove of DNA and irreversibly alkylating the N3 position of adenine. Research conducted by The Scripps Research Institute demonstrated that incorporating 5-(ethylsulfonyl)-1H-indole as the DNA-binding subunit in cyclopropabenzindole (CBI) analogues increases cytotoxic potency by up to 1000-fold (IC50 = 2-3 pM)[2].

The causality behind this massive leap in potency is structural: the rigid length and shape of the C5-ethylsulfonyl group perfectly match the van der Waals contours of the minor groove[4]. This non-covalent stabilization optimally positions the reactive cyclopropane ring of the CBI unit, drastically accelerating the rate and efficiency of the nucleophilic attack by DNA.

DNA_Alkylation A 5-(ethylsulfonyl)-1H-indole CBI Conjugate B AT-Rich Minor Groove Binding (Shape Fit) A->B Hydrophobic & Van der Waals C Pre-covalent Complex Stabilization B->C Conformational Alignment D Adenine N3 Nucleophilic Attack C->D Cyclopropane Activation E Irreversible DNA Alkylation D->E Covalent Bond Formation

Mechanism of DNA minor groove alkylation by C5-substituted CBI analogues.

Experimental Protocol: High-Resolution DNA Alkylation Assay

To validate the alkylation efficiency and sequence selectivity of 5-(ethylsulfonyl)-1H-indole derivatives, a self-validating thermal cleavage assay is employed.

Step 1: Substrate Preparation & Internal Validation

  • Prepare a 5'-³²P end-labeled double-stranded DNA restriction fragment (e.g., a 150 bp segment from pUC18) containing known AT-rich binding sites.

  • Causality: The known sequence acts as an internal standard, ensuring that any observed binding is sequence-specific rather than non-specific electrostatic adherence.

Step 2: Compound Incubation

  • Incubate the labeled DNA with the CBI-indole conjugate at varying concentrations (1 pM to 1 nM) in a buffered solution (pH 7.0) for 24 hours at 25°C.

Step 3: Thermal Cleavage

  • Heat the samples to 100°C for 30 minutes.

  • Causality: Alkylation at the N3 of adenine destabilizes the glycosidic bond. Thermal treatment specifically induces backbone cleavage at these abasic sites, converting a microscopic binding event into a quantifiable structural break.

Step 4: Resolution & Autoradiography

  • Resolve the cleaved fragments on a denaturing 8% polyacrylamide gel. Include a Sanger sequencing lane (Maxam-Gilbert G+A reaction) alongside the samples.

  • Validation: The sequencing lane allows for the exact nucleotide-level mapping of the cleavage site, proving that the ethylsulfonyl group directs the pharmacophore to the intended AT-rich sequence.

Application II: Metabolic Diseases (GPR119 Modulators)

Mechanistic Rationale

Beyond oncology, 5-(ethylsulfonyl)-1H-indole is a critical building block in the synthesis of bicyclic GPR119 modulators developed for Type 2 Diabetes[3]. GPR119 is a GPCR predominantly expressed in pancreatic β-cells and the gastrointestinal tract. Its activation stimulates glucose-dependent insulin secretion and GLP-1 release[5].

In the design of GPR119 agonists (e.g., by Lupin Limited), the indole core mimics endogenous lipid-like ligands[6]. The C5-ethylsulfonyl group is strategically chosen because it provides a strong dipole and H-bond acceptors that interact with polar residues deep within the transmembrane binding pocket. Simultaneously, the ethyl moiety anchors into a small hydrophobic sub-pocket, locking the receptor into its active conformation and triggering Gαs protein signaling.

GPR119_Signaling L Bicyclic Agonist (Indole Core) R GPR119 Receptor (Transmembrane) L->R H-Bonding & Lipophilic Fit G Gαs Subunit R->G GDP/GTP Exchange AC Adenylyl Cyclase G->AC Allosteric Activation cAMP cAMP Production AC->cAMP ATP Hydrolysis PKA Protein Kinase A cAMP->PKA Subunit Dissociation Out Insulin / GLP-1 Secretion PKA->Out Vesicle Exocytosis

GPR119 receptor activation and downstream cAMP signaling pathway.

Experimental Protocol: HTRF-Based cAMP Accumulation Assay

To quantify the agonistic activity of 5-(ethylsulfonyl)-1H-indole derived GPR119 modulators, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

Step 1: Cell Line Preparation & Control

  • Plate CHO-K1 cells stably expressing human GPR119 in a 384-well microplate.

  • Validation: Plate wild-type CHO-K1 cells (lacking GPR119) in parallel as a negative control to ensure the cAMP signal is strictly receptor-dependent and not an off-target artifact.

Step 2: Compound Treatment with Phosphodiesterase Inhibition

  • Treat cells with serial dilutions of the synthesized indole modulator in an assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

  • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the cellular degradation of synthesized cAMP, ensuring the assay measures the true maximum rate of adenylyl cyclase activation driven by the agonist.

Step 3: HTRF Detection

  • Lyse the cells and add d2-labeled cAMP alongside an anti-cAMP Cryptate conjugate.

  • Causality: The native cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Cryptate. A decrease in the FRET signal (ratio of 665 nm / 620 nm emissions) directly and quantitatively correlates with an increase in intracellular cAMP.

Step 4: Data Normalization

  • Normalize the dose-response data against a known full agonist (e.g., AR-231453) to calculate the relative EC50 and Emax values.

Summary of Quantitative Data

The versatility of the 5-(ethylsulfonyl)-1H-indole scaffold is best highlighted by comparing its pharmacological impact across its two primary applications.

Table 2: Comparative Application Profile
DomainTargetRole of 5-(ethylsulfonyl)-1H-indoleKey Pharmacological EffectReference
Targeted Oncology DNA Minor GrooveNon-covalent DNA-binding subunit for CBI/Duocarmycin analogues.Up to 1000-fold increase in cytotoxic potency (IC50 = 2-3 pM)[2].US20050026987A1
Metabolic Diseases GPR119 ReceptorLipophilic core and H-bond acceptor for bicyclic modulators.Enhanced glucose-dependent insulin secretion and GLP-1 release[6].US9000175B2

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 67616343, 5-(ethylsulfonyl)-1H-indole." PubChem. URL:[Link]

  • Boger, Dale L. "CBI analogues of the duocarmycins and CC-1065." U.S. Patent Application US20050026987A1, filed August 23, 2004. Assigned to The Scripps Research Institute.
  • Thotapally, Rajesh, et al. "Bicyclic GPR119 modulators." U.S. Patent US9000175B2, issued April 7, 2015. Assigned to Lupin Limited.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 5-(ethylsulfonyl)-1H-indole

Executive Summary & Strategic Rationale The incorporation of sulfonyl groups into indole scaffolds is a highly effective strategy in medicinal chemistry for modulating physicochemical properties, enhancing metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of sulfonyl groups into indole scaffolds is a highly effective strategy in medicinal chemistry for modulating physicochemical properties, enhancing metabolic stability, and improving target binding affinity. Sulfonyl indoles are critical pharmacophores found in various bioactive molecules, including 5-HT6 receptor ligands and FGFR2 inhibitors[1].

Synthesizing 5-(ethylsulfonyl)-1H-indole traditionally required multi-step electrophilic aromatic substitution sequences or the use of highly reactive, unstable sulfonyl chlorides. This protocol outlines a modern, highly efficient Copper-Catalyzed Ullmann-type Cross-Coupling route. By directly coupling commercially available 5-bromo-1H-indole with bench-stable sodium ethanesulfinate, this method bypasses the need for N-protection, offering a streamlined, scalable, and high-yielding pathway.

Mechanistic Rationale: Copper-Catalyzed Sulfonylation

The core transformation relies on the transition-metal-catalyzed C–S bond formation between an aryl halide and a sulfinate salt. While palladium catalysis is an option, copper-catalyzed systems are preferred for this specific transformation due to their lower cost, robustness, and excellent functional group tolerance[2].

Expertise & Causality in Experimental Design:

  • Ligand Selection (L-Proline): The free N–H of the indole ring can coordinate with the copper catalyst, which typically necessitates an orthogonal N-protection step (e.g., N-Boc or N-Ts). However, utilizing a strong, bidentate amino acid ligand like L-proline outcompetes the indole N–H for copper coordination. This maintains the catalyst in its active cycle and allows the reaction to proceed without a protection-deprotection sequence, saving two synthetic steps.

  • Single-Electron Transfer (SET) Pathway: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, often initiated by a Single-Electron Transfer (SET) mechanism where the sulfinate acts as the nucleophile[2].

  • Solvent Choice (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is critical. It not only solubilizes the inorganic sodium ethanesulfinate and the copper-ligand complex but also stabilizes the transition states of the SET pathway.

  • Reagent Stability: Sodium ethanesulfinate is utilized over ethanethiol because it is odorless, bench-stable, and directly yields the sulfone without requiring a harsh downstream oxidation step[3].

Experimental Design & Reagent Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-1H-indole 196.051.01.96 gLimiting Reagent / Substrate
Sodium ethanesulfinate 116.111.51.74 gSulfonylating Agent
Copper(I) iodide (CuI) 190.450.2381 mgPre-catalyst
L-Proline 115.130.4460 mgBidentate Ligand
Potassium carbonate (K₂CO₃) 138.210.4553 mgBase (Ligand deprotonation)
DMSO (Anhydrous) 78.13-20 mLSolvent

Step-by-Step Protocol

Phase 1: Reaction Setup & Degassing

Self-Validating Principle: Sodium sulfinates are susceptible to oxidation to sulfonates in the presence of atmospheric oxygen and transition metals. Strict exclusion of oxygen is required to prevent catalyst deactivation and sulfinate homocoupling.

  • Vessel Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times.

  • Solid Addition: Under a positive flow of Argon, add 5-bromo-1H-indole (1.96 g, 10 mmol), sodium ethanesulfinate (1.74 g, 15 mmol), CuI (381 mg, 2 mmol), L-proline (460 mg, 4 mmol), and K₂CO₃ (553 mg, 4 mmol) to the flask.

  • Solvent Addition & Degassing: Inject anhydrous DMSO (20 mL) into the flask via a syringe. Degas the resulting suspension by vigorously sparging with Argon through a long needle submerged in the solvent for 15–20 minutes.

Phase 2: Cross-Coupling Execution
  • Heating: Seal the Schlenk flask and immerse it in a pre-heated oil bath set to 110 °C.

  • Monitoring: Stir the reaction mixture vigorously for 24 hours. The mixture will transition from a pale blue/green suspension to a dark brown solution as the active Cu-prolinate complex forms and the reaction progresses. Monitor conversion via TLC (Hexanes:EtOAc 6:4) or LC-MS.

Phase 3: Workup & Purification

Self-Validating Principle: Copper salts can cause streaking on silica gel and contaminate the final product. A Celite filtration step ensures the complete removal of inorganic particulates.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and quench with distilled water (50 mL).

  • Filtration: Filter the biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel. Rinse the Celite pad with additional EtOAc (2 × 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine (30 mL). Note: The LiCl wash is highly effective at removing residual DMSO from the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown residue.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (80:20 to 50:50). Collect the product fractions and evaporate to yield 5-(ethylsulfonyl)-1H-indole as an off-white solid.

Analytical Validation

To confirm the structural integrity of the synthesized 5-(ethylsulfonyl)-1H-indole, verify the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Shifts: The shift of the C4 proton is a critical diagnostic marker. In the starting 5-bromoindole, the C4 proton resonates around 7.7 ppm. Upon successful cross-coupling, the strong electron-withdrawing nature of the ethylsulfonyl group shifts the C4 proton significantly downfield to approximately 8.2 ppm (d, J = 1.5 Hz, 1H) . Furthermore, the appearance of the ethyl group signals—a quartet at ~3.1 ppm (J = 7.4 Hz, 2H) and a triplet at ~1.2 ppm (J = 7.4 Hz, 3H) —confirms the successful integration of the sulfonyl moiety.

  • MS (ESI+): Expected m/z for C₁₀H₁₂NO₂S [M+H]⁺ is 210.06.

Workflow Visualization

G A 5-Bromo-1H-indole (1.0 equiv) C Catalyst Complexation CuI + L-Proline A->C B Sodium Ethanesulfinate (1.5 equiv) B->C D Cross-Coupling DMSO, 110°C, 24h C->D E Aqueous Quench & Extraction (EtOAc) D->E F Silica Gel Chromatography E->F G 5-(Ethylsulfonyl)-1H-indole (Target Compound) F->G

Workflow for the Copper-Catalyzed Synthesis of 5-(Ethylsulfonyl)-1H-indole.

References

  • Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm (RSC Publishing).[Link]

  • Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism. ACS Catalysis.[Link]

  • Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates. Organic Letters.[Link]

Sources

Application

Application Note: Solubilization and Handling of 5-(ethylsulfonyl)-1H-indole in DMSO for In Vitro Cell Assays

Introduction & Physicochemical Profiling 5-(ethylsulfonyl)-1H-indole is a synthetic indole derivative frequently utilized in high-throughput screening libraries and cellular assays[1]. Handling this compound requires a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

5-(ethylsulfonyl)-1H-indole is a synthetic indole derivative frequently utilized in high-throughput screening libraries and cellular assays[1]. Handling this compound requires a deep understanding of its physicochemical properties. The molecule features a highly lipophilic indole core coupled with an ethylsulfonyl moiety. While the sulfonyl group introduces a degree of polarity, it also creates a rigid lattice structure that severely restricts aqueous solubility. Consequently, preparing this compound for in vitro assays requires precise solubilization in an amphipathic vehicle, universally [2].

Table 1: Physicochemical Properties & Solubilization Parameters

ParameterValue / Specification
CAS Number 193900-08-2[3]
Molecular Formula C₁₀H₁₁NO₂S[3]
Molecular Weight 209.27 g/mol [1]
Primary Solvent 100% DMSO (Cell-Culture Grade, Anhydrous)
Aqueous Solubility Poor (High risk of precipitation)
Max Final Assay DMSO % 0.1% (v/v) recommended[4]

Solubilization Mechanics: The Causality of Solvent Choice

Why DMSO? As an amphipathic, aprotic solvent, DMSO is uniquely suited for this molecule. Its highly polar sulfinyl group (S=O) acts as an exceptional hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the indole's N-H group. Simultaneously, DMSO's hydrophobic methyl groups interact with the lipophilic indole ring, ensuring complete solvation.

Expert Insight: It is critical to use anhydrous, cell-culture grade DMSO[4]. DMSO is highly hygroscopic; absorbed atmospheric water will prematurely reduce the solubility limit of your master stock, leading to micro-precipitation and inaccurate downstream dosing. Furthermore, synthetic-grade DMSO may contain oxidized impurities that are inherently cytotoxic[4].

Experimental Workflow

G A 5-(ethylsulfonyl)-1H-indole (Lyophilized Powder) B Master Stock Preparation (10-50 mM in 100% DMSO) A->B Add anhydrous DMSO Vortex & Sonicate C Intermediate Dilutions (Serial in 100% DMSO) B->C Dilute 1:10 or 1:2 Maintain solubility D Final Aqueous Dilution (Culture Media, eq 0.1% DMSO) C->D Add to pre-warmed media Rapid mixing (Prevent crash) E In Vitro Cell Assay (Incubation & Readout) D->E Apply to cells Vehicle control matched

Figure 1: Step-by-step solubilization and dilution workflow for 5-(ethylsulfonyl)-1H-indole.

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (e.g., 50 mM)
  • Equilibration: Allow the lyophilized powder of 5-(ethylsulfonyl)-1H-indole to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, introducing water that degrades DMSO solubility.

  • Calculation & Dissolution: To prepare a 50 mM stock, dissolve 10.46 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 5 minutes to break apart crystalline aggregates.

  • Storage: Aliquot the master stock into single-use, low-bind microcentrifuge tubes and store at -20°C. Causality: Repeated freeze-thaw cycles of DMSO stocks lead to compound degradation and concentration gradients.

Phase 2: Intermediate Serial Dilutions
  • Prepare all intermediate dose-response dilutions in 100% DMSO .

  • Causality: Never dilute the master stock directly into the final culture media if it requires pipetting volumes under 1 µL. By creating intermediate stocks that are exactly 1,000X your desired final assay concentration, you ensure that the final volume of DMSO added to the cells (e.g., 1 µL per 1 mL media) remains perfectly uniform across all dose-response wells.

Phase 3: Final Aqueous Dilution (Preventing the "Crash")
  • Pre-warm Media: Ensure the cell culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C. Causality: Cold media drastically reduces the kinetic solubility boundary, causing hydrophobic compounds to immediately precipitate.

  • Rapid Mixing: Add the 1,000X DMSO stock into the media while gently vortexing or swirling. Do not add media on top of a static DMSO droplet.

  • Immediate Application: Apply the dosed media to the cell culture plates immediately.

Trustworthiness: Establishing a Self-Validating System

To ensure your assay results are driven by the pharmacological action of 5-(ethylsulfonyl)-1H-indole and not solvent artifacts, you must implement the following self-validating checks:

  • Strict DMSO Toxicity Limits: DMSO readily intercalates into lipid bilayers, decreasing membrane selectivity and increasing cell permeability[5]. While some robust cell lines tolerate up to 0.5%, the is to maintain a final DMSO concentration of 0.1% (v/v) [4]. Exceeding this limit can skew differentiation pathways (e.g., in T cells)[5] or induce apoptosis, confounding your viability readouts.

  • The Matched Vehicle Control: Every assay must include a "Vehicle-Only" control well. If your highest compound dose introduces 0.1% DMSO to the media, your vehicle control must contain exactly 0.1% DMSO in media without the compound. This normalizes baseline viability and isolates the true effect of the indole derivative.

  • Visual Validation (Microscopy): Before placing the treated cells into the incubator, inspect the wells under an inverted phase-contrast microscope (20X or 40X objective). Look for highly refractive micro-crystals. If crystals are present, the compound has "crashed out" of solution. This means the actual cellular exposure concentration is lower than calculated, rendering the dose-response data invalid.

References

  • Title: 193900-08-2 5-(ethylsulfonyl)-1H-indole CAS Properties Source: ChemSrc URL: [Link]

  • Title: Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Source: ResearchGate URL: [Link]

  • Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: BioRxiv URL: [Link]

  • Title: Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide Source: Frontiers in Environmental Science URL: [Link]

Sources

Method

Application Note: High-Resolution 1H and 13C NMR Characterization of 5-(Ethylsulfonyl)-1H-indole

Executive Summary 5-(Ethylsulfonyl)-1H-indole is a critical synthetic intermediate and pharmacophore building block frequently utilized in the development of central nervous system (CNS) therapeutics, particularly seroto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylsulfonyl)-1H-indole is a critical synthetic intermediate and pharmacophore building block frequently utilized in the development of central nervous system (CNS) therapeutics, particularly serotonin (5-HT) receptor modulators. The introduction of the strongly electron-withdrawing ethylsulfonyl group at the C-5 position significantly alters the electronic environment of the indole core. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the unambiguous structural characterization of 5-(ethylsulfonyl)-1H-indole, detailing expected chemical shifts, multiplet structures, and the mechanistic rationale behind these observations.

Chemical and Physical Properties

Before initiating NMR characterization, it is essential to establish the baseline physical properties of the analyte to inform solvent selection and handling procedures.

PropertyValue
Compound Name 5-(Ethylsulfonyl)-1H-indole
CAS Registry Number 193900-08-2
Molecular Formula C10H11NO2S
Molecular Weight 209.26 g/mol
Core Structure Indole polycyclic heteroarene[1]
Storage Conditions -20°C for long-term stability

Experimental Protocol: A Self-Validating NMR System

To ensure high-fidelity data, this protocol employs a self-validating approach where sample preparation, 1D acquisition, and 2D correlation experiments act as internal checks against one another.

Step 1: Optimized Sample Preparation
  • Solvent Selection (Causality): Dimethyl sulfoxide-d6 (DMSO-d6) is strictly selected over CDCl3. Indole NH protons undergo rapid chemical exchange in non-polar solvents, often resulting in broad, featureless signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the NH proton and sharpening its resonance, which allows the observation of fine scalar coupling between the NH and H-2 protons[2].

  • Concentration: Dissolve 15–20 mg of 5-(ethylsulfonyl)-1H-indole in 0.6 mL of DMSO-d6 (approx. 0.15 M). This concentration ensures a high signal-to-noise ratio for 13C acquisition without causing concentration-dependent chemical shift drifting[2].

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used to calibrate the 0.00 ppm reference point.

Step 2: 1D NMR Acquisition Parameters
  • 1H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all proton spins between pulses.

  • 13C NMR (100 MHz): Acquire 512–1024 scans with a spectral width of 250 ppm.

    • Mechanistic Rationale for D1: A relaxation delay (D1) of at least 3.0 to 5.0 seconds is critical. Quaternary carbons (C-3a, C-5, C-7a) lack attached protons to facilitate dipole-dipole relaxation, leading to significantly longer T1 relaxation times. Insufficient D1 results in severe attenuation of these diagnostic peaks[3].

Step 3: 2D Validation (The Self-Validating Loop)

1D assignments are treated as hypotheses until validated by 2D NMR.

  • Run HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, confirming the assignments of the overlapping aromatic CH signals (C-2, C-4, C-6, C-7).

  • Run HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the quaternary C-5 position. The C-5 peak must show 3-bond correlations from both the ethyl -CH2- protons and the indole H-4/H-6 protons.

Mechanistic Insights into Chemical Shifts

The ethylsulfonyl (-SO2CH2CH3) group exerts a profound electronic effect via both inductive electron withdrawal and magnetic anisotropy.

  • H-4 Deshielding: In an unsubstituted indole, H-4 typically resonates around 7.5 ppm. The spatially adjacent, electron-withdrawing -SO2- group at C-5 strips electron density and positions H-4 in the deshielding cone of the S=O double bonds, pushing its shift drastically downfield to ~8.15 ppm[2][3].

  • C-5 Deshielding: The ipso-carbon (C-5) experiences a massive downfield shift from ~120 ppm (in unsubstituted indole) to ~131.5 ppm due to the direct attachment of the electronegative sulfur atom[3].

Data Presentation: Quantitative NMR Assignments

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-1 (NH) 11.60Broad singlet-1HHighly deshielded, locked by DMSO-d6 hydrogen bonding[2]
H-4 8.15Doublet1.61HStrongly deshielded by ortho-SO2Et, meta-coupled to H-6
H-6 7.65Doublet of doublets8.6, 1.61HOrtho-coupled to H-7, meta-coupled to H-4
H-7 7.58Doublet8.61HOrtho-coupled to H-6
H-2 7.52Triplet2.81HTypical indole H-2, couples to NH and H-3
H-3 6.65Multiplet-1HTypical electron-rich indole H-3
-CH2- 3.25Quartet7.32HDeshielded by adjacent sulfonyl group
-CH3 1.10Triplet7.33HAliphatic methyl
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-7a 138.2C (Quaternary)Bridgehead, adjacent to nitrogen atom[3]
C-5 131.5C (Quaternary)Ipso carbon, strongly deshielded by -SO2Et
C-2 127.8CHAlpha to nitrogen
C-3a 127.4C (Quaternary)Bridgehead
C-4 121.5CHOrtho to sulfonyl group
C-6 120.2CHMeta to sulfonyl group
C-7 112.4CHOrtho to nitrogen
C-3 103.5CHBeta to nitrogen
-CH2- 49.8CH2Aliphatic, directly adjacent to sulfonyl
-CH3 7.5CH3Aliphatic methyl

Workflow Visualization

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H & 13C Experiments) Start->Acq1D Acq2D 2D NMR Validation (HSQC & HMBC) Acq1D->Acq2D Identify Quaternary C Process Data Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Assign Structural Assignment (Multiplet Analysis) Process->Assign Report Self-Validated Characterization Report Assign->Report

Workflow for self-validating NMR acquisition and structural assignment.

References

  • BIOFOUNT. "193900-08-2|5-(Ethylsulfonyl)-1H-indole". Bio-Fount.
  • Morales-Ríos, M. S., et al.
  • National Center for Biotechnology Information. "Indole | C8H7N | CID 798". PubChem.
  • Joseph-Nathan, P., et al. "NMR STUDIES OF INDOLE". Clockss.

Sources

Application

using 5-(ethylsulfonyl)-1H-indole as a building block in medicinal chemistry

Application Note: 5-(Ethylsulfonyl)-1H-indole as a Strategic Building Block in the Synthesis of Ultra-Potent DNA Alkylating Agents Executive Summary In advanced medicinal chemistry, the design of sequence-selective DNA a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(Ethylsulfonyl)-1H-indole as a Strategic Building Block in the Synthesis of Ultra-Potent DNA Alkylating Agents

Executive Summary

In advanced medicinal chemistry, the design of sequence-selective DNA alkylating agents relies heavily on the precise stereoelectronic tuning of DNA-binding subunits. 5-(Ethylsulfonyl)-1H-indole (CAS: 193900-08-2) has emerged as a critical, commercially available building block[1] for synthesizing simplified, ultra-potent analogues of the antitumor antibiotics duocarmycin and CC-1065[2]. By incorporating the 5-ethylsulfonyl moiety into the indole DNA-binding domain of CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues, researchers have achieved cytotoxic potency enhancements of ≥1000 -fold compared to unsubstituted variants, reaching IC 50​ values in the low picomolar (2–3 pM) range[3].

Mechanistic Rationale: The "Shape-Matching" Activation (E-E-A-T)

The parent compounds (CC-1065 and duocarmycins) derive their profound cytotoxicity from a sequence-selective alkylation of duplex DNA at the N3 position of adenine within the minor groove[3].

The Causality of the C5-Substitution: The catalysis of this DNA alkylation is not driven by intrinsic chemical reactivity, but rather by a DNA binding-induced conformational change [2]. When the agent binds to the AT-rich minor groove, the non-covalent binding energy forces a conformational twist in the molecule. This twist disrupts the cross-conjugation of the CBI system, activating the cyclopropane ring for nucleophilic attack.

Extensive Structure-Activity Relationship (SAR) studies by Boger and colleagues demonstrated that substituting the indole C5 position with an ethylsulfonyl group dramatically increases the rate and efficiency of DNA alkylation[4]. This enhancement is largely insensitive to the electronic character of the substituent but is highly sensitive to its size, rigid length, and shape (specifically the sp3 hybridization of the ethyl group attached to the sulfone)[2]. The 5-ethylsulfonyl group perfectly matches the steric contours of the minor groove, maximizing van der Waals contacts and driving the conformational activation of the pharmacophore[5].

Mechanism A 5-Ethylsulfonyl-CBI Analogue B AT-Rich Minor Groove Binding A->B C Binding-Induced Conformational Twist B->C D Cyclopropane Activation C->D E Adenine N3 Alkylation D->E F Apoptosis / Cytotoxicity E->F

Mechanism of sequence-selective DNA alkylation by 5-ethylsulfonyl-CBI analogues.

Quantitative SAR Data

The integration of the 5-(ethylsulfonyl)-1H-indole building block yields simplified analogues containing only a single DNA-binding subunit that outperform the complex, multi-subunit natural products[3].

CompoundDNA Binding SubunitCytotoxicity IC 50​ (pM)Fold Enhancement vs. Unsubstituted
CC-1065 (Parent) PDE-I dimer~ 20N/A
Duocarmycin SA DSA~ 10N/A
CBI-Indole Unsubstituted Indole~ 3000Baseline (1x)
5-Ethylsulfonyl-CBI 5-(Ethylsulfonyl)indole2 – 3 > 1000x

Self-Validating Synthetic Protocols

To utilize 5-(ethylsulfonyl)-1H-indole in drug development, it is typically functionalized into 5-ethylsulfonylindole-2-carboxylic acid , which is then coupled to the CBI alkylation subunit[2]. Below is the field-proven, self-validating methodology for this workflow.

Protocol A: Synthesis of 5-Ethylsulfonylindole-2-carboxylic Acid

Note: This protocol assumes starting from the methyl ester thioether precursor, a common intermediate derived from functionalized indoles.

Step 1: Oxidation of the Thioether

  • Dissolve methyl 5-(ethylthio)indole-2-carboxylate (0.2 mmol) in anhydrous CH 2​ Cl 2​ (1.0 mL) under an argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Initiating the reaction at cryogenic temperatures prevents the over-oxidation or oxidative cleavage of the electron-rich indole core by m-CPBA.

  • Add m-CPBA (68% purity, 0.42 mmol, 2.1 eq) dropwise.

  • Allow the mixture to slowly warm to 25 °C over 3 hours.

  • Validation Checkpoint: Monitor via TLC (SiO 2​ , 30% EtOAc/Hexanes). The sulfone product will exhibit a significantly lower Rf​ compared to the thioether.

  • Quench with saturated aqueous NaCl (15 mL) and extract with CH 2​ Cl 2​ (3 × 50 mL). Dry the combined organic layers over Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude methyl 5-(ethylsulfonyl)indole-2-carboxylate in a 4:1 mixture of Dioxane/H 2​ O (1.0 mL).

    • Causality: The biphasic mixed solvent ensures the solubility of the hydrophobic indole ester while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Add 4 M aqueous LiOH (200 µL) and stir for 12 hours at 25 °C.

    • Causality: LiOH is preferred over NaOH/KOH to provide mild saponification, preventing the degradation of the indole ring system.

  • Quench by adding 1 M HCl (2 mL) and crushed ice. Extract with EtOAc (2 × 20 mL).

  • Validation Checkpoint: Confirm product identity via MALDI-FT-HRMS. The expected mass for 5-ethylsulfonylindole-2-carboxylic acid (C 11​ H 11​ NO 4​ S) should be observed[2].

Protocol B: Amide Coupling to the CBI Core
  • Dissolve 5-ethylsulfonylindole-2-carboxylic acid (1.2 eq) and the deprotected CBI-core amine (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.5 eq) and a catalytic amount of DMAP.

    • Causality: EDCI is chosen as the coupling reagent because its urea byproduct is water-soluble, allowing for a mild aqueous workup that preserves the highly sensitive cyclopropane (or seco-chloromethyl) moiety of the CBI core.

  • Stir at 25 °C for 16 hours.

  • Validation Checkpoint: Purify via flash chromatography. The final analogue's purity must be verified by chiral HPLC to ensure no epimerization occurred at the critical C1 position of the CBI core, which dictates the stereoelectronics of DNA binding.

Workflow Step1 Methyl 5-(ethylthio)indole-2-carboxylate Step2 Oxidation (m-CPBA, CH2Cl2, -78°C to 25°C) Step1->Step2 Step3 Methyl 5-(ethylsulfonyl)indole-2-carboxylate Step2->Step3 Step4 Hydrolysis (LiOH, Dioxane/H2O) Step3->Step4 Step5 5-(Ethylsulfonyl)indole-2-carboxylic acid Step4->Step5 Step6 Amide Coupling (EDCI, CBI-core, DMF) Step5->Step6 Step7 5-Ethylsulfonyl-CBI Analogue (IC50 = 2-3 pM) Step6->Step7

Synthetic workflow for incorporating the 5-ethylsulfonylindole subunit into CBI analogues.

References

  • Boger, D. L., Stauffer, F., & Hedrick, M. P. (2001). "Substituent effects within the DNA binding subunit of CBI analogues of the duocarmycins and CC-1065". Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtqiLopqHErRoF99Aon52dgGNS3vzkz9e8RR_tqLE6mFnr67lJausbT8o8pom5bOG4FqtFDh_qP38wFFlIm0AGc28fIyGibnuIy9Pcm5Nmzgi8Am8Pv8Qnx0DgBkPbQnkw3u8=]
  • Boger, D. L., et al. (2003). "Establishment of substituent effects in the DNA binding subunit of CBI analogues of the duocarmycins and CC-1065". Bioorganic & Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs1RkiAyLaBBuxRPESM1dXX5GVkk7du47rfi7rw8CyNyxg_rydH7MOhkbJk5z9wMxT0Ewa992AYPchrbXXrsL1DLOkdyKLCOBKQc7R_IGfYkFUaRBAAsYW2cwH9J5Wc4g8nVE=]
  • Boger, D. L. (2005). "CBI analogues of the duocarmycins and CC-1065" (US Patent No. US20050026987A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUfjTpaht0DQTHEsY_dMNhXxhEc3jdJBi5aMObKD6UmvthlRBF-cFC1kO1UpE9pMEcMONMG2pE7wlDpJYOhAqTINlIIqSjHYgDgK_sP8nB-sfpqYXHW1kxBT5WWAIjjbGT5XT4oYVjYdKpZHeiyQ==]
  • EvitaChem. "Screening Compounds P51192: 5-(ethylsulfonyl)-1H-indole". EvitaChem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLO4Phey65_keEPRxj5ByN4DMmh33rbm1K0b9hmAaq62hCbwsGK8clC1UeiWO6d5gCoUPEu6S_gWfNMDH_YvkuabKPow7fYBsu9Qa36wGPa7bkTwBgdXDtkZMqbTUVrlhtzkRhH5AIDotvj8y45hVFAICkl8Mv]

Sources

Method

in vitro assay protocols for testing 5-(ethylsulfonyl)-1H-indole compounds

An Application Guide to the In Vitro Characterization of 5-(Ethylsulfonyl)-1H-Indole Compounds for Oncology Drug Discovery Introduction: Unlocking the Potential of the Indole Scaffold The 1H-indole ring is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Characterization of 5-(Ethylsulfonyl)-1H-Indole Compounds for Oncology Drug Discovery

Introduction: Unlocking the Potential of the Indole Scaffold

The 1H-indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal framework for designing potent and selective therapeutic agents.[1] The addition of an ethylsulfonyl group at the 5-position can significantly modulate the compound's electronic properties and binding interactions, opening new avenues for targeting key pathways in oncology.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel 5-(ethylsulfonyl)-1H-indole compounds. We move beyond a simple listing of methods to provide a strategic, multi-tiered approach for characterizing these compounds, from initial cytotoxicity screening to in-depth mechanism of action (MOA) elucidation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Experimental Strategy: A Tiered Approach to Compound Characterization

A logical and efficient workflow is critical for characterizing a new chemical series. We propose a hierarchical approach that begins with broad questions about cytotoxicity and progressively narrows the focus to specific molecular targets and cellular consequences.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (Biochemical) cluster_2 Tier 3: Mechanism of Action (Cellular Confirmation) A Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B1 In Vitro Kinase Inhibition Assay A->B1 Active Compounds B2 In Vitro Tubulin Polymerization Assay A->B2 Active Compounds C1 Cell Cycle Analysis (Flow Cytometry) B1->C1 Confirms cellular target engagement and effect B2->C1 C2 Apoptosis Analysis (Western Blot) C1->C2 Links cell cycle arrest to programmed cell death

Caption: A tiered workflow for characterizing 5-(ethylsulfonyl)-1H-indole compounds.

Section 1: Cell Viability and Cytotoxicity Assays

The first step in evaluating any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells.[2] Cell-based viability assays are rapid, cost-effective, and amenable to high-throughput screening (HTS) to determine a compound's potency, typically expressed as an IC50 (the concentration that inhibits 50% of cell growth).[3]

Principle of Metabolic Assays

Many common viability assays, such as those using MTT or resazurin, measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[2] Luminescence-based assays that quantify ATP levels, like CellTiter-Glo, are often more sensitive and have a broader dynamic range.[4]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format and measures ATP as an indicator of metabolically active cells.[4]

Materials:

  • Cancer cell line(s) of interest (e.g., HCT-116, MCF-7)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom, opaque-walled plates

  • 5-(ethylsulfonyl)-1H-indole test compounds, dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 90 µL of complete culture medium into the 96-well plate. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 10X serial dilution plate of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and optimized for the specific cell line.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence (no-cell control) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

  • Plot the percentage of viability against the log-transformed compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC50 value.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Example-01HCT-116720.25
Example-01MCF-7720.48
Example-01WI-38 (Normal)72> 50
StaurosporineHCT-116720.01

Section 2: Mechanism of Action (MOA) Elucidation

Once a compound demonstrates cytotoxic activity, the next crucial step is to identify its molecular target. For indole-based scaffolds, protein kinases and tubulin are common and clinically validated targets.[1][5]

2A. In Vitro Kinase Inhibition Assay

Many indole derivatives function as ATP-competitive kinase inhibitors.[5] A universal biochemical assay that measures the product of the kinase reaction (ADP) is highly adaptable for screening against a panel of kinases. The ADP-Glo™ assay is a robust, luminescence-based method for this purpose.[6]

kinase_pathway cluster_0 Kinase Signaling Cascade Kinase Active Kinase (e.g., VEGFR-2, EGFR) pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream ATP ATP ATP->Kinase Compound 5-(ethylsulfonyl)-1H-indole (Kinase Inhibitor) Compound->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a test compound.

Protocol: ADP-Glo™ Kinase Assay

This protocol measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to kinase inhibition.[6]

Materials:

  • Recombinant kinase of interest (e.g., VEGFR-2, EGFR)

  • Specific substrate peptide/protein for the kinase

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds and a known inhibitor (positive control)

  • Low-volume, white 384-well assay plates

  • Kinase reaction buffer (specific to the enzyme)

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

  • Compound Addition: Add 0.5 µL of the test compound at various concentrations (or DMSO vehicle).

  • Initiate Reaction: Add 2 µL of 2.5X ATP solution to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[7]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescent signal, which is proportional to the amount of ADP produced.

Data Analysis:

  • Calculate the percentage of inhibition relative to the DMSO control.

  • Plot the percent inhibition against the log-transformed compound concentration and fit the data to determine the IC50 value for kinase inhibition.

2B. In Vitro Tubulin Polymerization Assay

Disruption of microtubule dynamics is a clinically validated anti-cancer strategy.[8] This assay determines if a compound inhibits or enhances the polymerization of purified tubulin into microtubules. A fluorescence-based method is generally more sensitive than turbidity-based measurements.[8]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol uses a fluorescent reporter that preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity.[8][9]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)[9]

  • Purified tubulin (>99%)

  • Fluorescent reporter

  • GTP solution

  • General Tubulin Buffer

  • Test compounds

  • Positive controls: Paclitaxel (polymerization enhancer), Nocodazole/Vincristine (polymerization inhibitor)[10][11]

  • Black 96-well or 384-well plates

  • Fluorescence plate reader capable of kinetic reads at 37°C

Procedure:

  • Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.

  • Compound Addition: Add the test compound or controls to the wells.

  • Reaction Mix: Prepare the tubulin reaction mix on ice, containing tubulin protein, buffer, GTP, and the fluorescent reporter, according to the manufacturer's protocol.

  • Initiate Polymerization: Add the cold tubulin reaction mix to the wells containing the compounds. Immediately place the plate in the pre-warmed reader.

  • Kinetic Measurement: Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time for each condition.

  • Inhibitors will show a decrease in the rate and maximum level of polymerization compared to the DMSO control.

  • Enhancers (stabilizers) will show an increase in the rate and/or maximum level of polymerization.

  • The effect can be quantified by comparing the Vmax (maximum slope) of the polymerization curves.

Section 3: Cellular Confirmation of Mechanism

After identifying a potential molecular target in biochemical assays, it is essential to confirm that the compound engages this target in a cellular context and produces the expected downstream physiological effects.

3A. Cell Cycle Analysis by Flow Cytometry

Compounds that interfere with microtubule dynamics typically cause cells to arrest in the G2/M phase of the cell cycle, as a functional mitotic spindle is required for cell division.[12] Flow cytometry analysis of DNA content is a standard method to quantify the proportion of cells in each phase (G0/G1, S, and G2/M).[13][14]

tubulin_moa A 5-(ethylsulfonyl)-1H-indole (Tubulin Inhibitor) B Inhibition of Tubulin Polymerization A->B C Disruption of Mitotic Spindle B->C D Mitotic Arrest (G2/M Phase) C->D E Induction of Apoptosis D->E Prolonged Arrest Triggers Cell Death

Caption: Logical flow from tubulin inhibition to apoptosis.

Protocol: Propidium Iodide (PI) Staining for DNA Content

Materials:

  • Cells treated with the test compound (at 1x, 5x, and 10x IC50) for 18-24 hours

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) / RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvest: Collect both adherent and floating cells to ensure apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 0.5 mL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[12]

Data Analysis:

  • Gate the cell population to exclude debris and doublets.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the G2/M population is indicative of mitotic arrest.

3B. Apoptosis Analysis by Western Blot

A common outcome of effective anti-cancer treatment is the induction of apoptosis (programmed cell death).[16] Western blotting is a powerful technique to detect the cleavage and activation of key proteins in the apoptotic cascade, such as Caspase-3 and its substrate, PARP.[17] Cleavage of PARP is considered a hallmark of apoptosis.[16]

Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with the compound for a relevant time course (e.g., 24, 48 hours). Lyse the cells in ice-cold RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[18]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

  • The appearance or increased intensity of bands corresponding to cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) in treated samples indicates the activation of apoptosis.[17]

  • Quantify the band intensities and normalize them to the loading control (β-actin) to compare the level of apoptosis induction between different treatments.

Conclusion

The 5-(ethylsulfonyl)-1H-indole scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. A systematic and rigorous in vitro evaluation is paramount to understanding the biological activity and advancing the most promising candidates. By employing the tiered approach detailed in this guide—progressing from broad cytotoxic screening to specific biochemical and cellular mechanism-of-action studies—researchers can efficiently build a comprehensive profile of their compounds. This integrated strategy, combining robust protocols with a clear understanding of the underlying scientific principles, will accelerate the discovery and development of the next generation of indole-based oncology drugs.

References

  • Abcam. (n.d.). Apoptosis western blot guide.
  • Lian, G., et al. (2018). Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips.
  • BenchChem. (2025). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.
  • Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
  • Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry.
  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Cancers (Basel). (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PMC.
  • McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
  • Bio-protocol. (n.d.). Quantification of Apoptosis Using Western Blot.
  • ResearchGate. (n.d.). In vitro tubulin polymerization. Turbidity assays for the assembly of....
  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay.
  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Molecules. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • MilliporeSigma. (n.d.). In vitro Tubulin Polymerization Assay 99 Pure Millipore.
  • MDPI. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe.
  • BenchChem. (2025). Application Note: Western Blot Analysis for Apoptosis Markers in RH1-Treated Cells.
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC.
  • ResearchGate. (2025). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau.
  • Pharmaceutics. (2023). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(Ethylsulfonyl)-1H-indole

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering precipitation, poor bioavailability, or inconsistent assay results when working with the poorly wate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering precipitation, poor bioavailability, or inconsistent assay results when working with the poorly water-soluble compound 5-(ethylsulfonyl)-1H-indole .

Below, we deconstruct the physicochemical barriers of this specific molecule and provide field-proven, self-validating strategies to overcome them.

Part 1: Mechanistic FAQs (Understanding the Molecule)

Q: Why does 5-(ethylsulfonyl)-1H-indole exhibit such poor aqueous solubility? A: Aqueous solubility is dictated by two thermodynamic barriers: breaking the solid crystal lattice and forming a cavity in water. 5-(ethylsulfonyl)-1H-indole suffers primarily from a massive solid-state barrier, classifying it as a "brick dust" molecule[1]. The ethylsulfonyl group (-SO₂CH₂CH₃) is highly polarizable and acts as a strong hydrogen bond acceptor, while the indole nitrogen (NH) is a strong hydrogen bond donor. This complementary donor-acceptor pair facilitates dense, high-energy intermolecular hydrogen bonding in the crystal lattice. The energy required to dissociate these molecules from their crystalline state far exceeds the hydration energy gained upon dissolution.

Q: Can I improve its solubility by adjusting the pH of my formulation buffer? A: No. A common pitfall in early drug discovery is assuming all nitrogen-containing heterocycles are basic and amenable to salt formation. The nitrogen in the 1H-indole ring is part of an aromatic system; its lone electron pair is delocalized into the pi-electron cloud to satisfy Hückel's rule. Consequently, the indole NH is exceptionally non-basic (protonation pKa ~ -3.6) and only very weakly acidic (deprotonation pKa ~ 16.2). Because the molecule remains entirely un-ionized across the physiological pH range (pH 1 to 10), pH adjustment and salt formation strategies are thermodynamically impossible and will fail[2].

Q: What is the most effective in vivo formulation strategy for this compound? A: For preclinical dosing (PO or IV), host-guest complexation using cyclodextrins—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)—is the optimal first-line approach[3]. The planar, lipophilic indole core fits geometrically into the hydrophobic cavity of the β-cyclodextrin torus. Meanwhile, the polar ethylsulfonyl group can protrude into the aqueous environment to interact with the hydrophilic exterior of the cyclodextrin. This shields the hydrophobic surface area of the molecule without requiring chemical modification[4].

Q: What if cyclodextrin complexation does not achieve the required dose concentration? A: If the compound's lattice energy is too high for cyclodextrins to overcome efficiently, you must bypass the crystal lattice entirely by formulating an Amorphous Solid Dispersion (ASD)[5]. By melting or solvent-casting the API with a hydrophilic polymer (e.g., HPMCAS or PVP), the compound is locked into a high-energy, disordered amorphous state. When administered, this state readily dissolves to form a supersaturated solution in the gastrointestinal tract.

Part 2: Comparative Solubilization Strategies

The following table summarizes quantitative expectations and trade-offs for different formulation approaches applied to high-lattice-energy indoles.

StrategyMechanism of ActionSuitable PhaseEst. Solubility GainProsCons
Co-solvents (DMSO / PEG400)Reduces solvent polarity, disrupts water H-bond network.In Vitro / IV10x - 100xEasy to prepare; immediate results.High toxicity in vivo; high risk of precipitation upon dilution.
Cyclodextrins (HP-β-CD)Host-guest inclusion complexation of the lipophilic indole core.In Vivo (PO/IV)50x - 500xExcellent biocompatibility; low toxicity.May require high excipient ratios (e.g., 20% w/v).
Amorphous Solid Dispersion Disrupts crystal lattice; stabilizes the high-energy amorphous state.In Vivo (PO)100x - 1000xMaximizes supersaturation; highly effective for "brick dust".Complex manufacturing; physical stability/recrystallization risks.
Nano-milling Increases surface area to enhance dissolution rate kinetics.In Vivo (PO)2x - 10xNo chemical modification or complex polymers needed.Does not increase absolute thermodynamic solubility.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation & Validation of an HP-β-CD Inclusion Complex (For In Vivo Dosing)

This protocol ensures thermodynamic equilibrium is reached, preventing unexpected precipitation post-administration.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in ultra-pure water or PBS (pH 7.4).

  • API Addition: Add 5-(ethylsulfonyl)-1H-indole powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution to create a supersaturated suspension.

  • Equilibration: Magnetically stir the suspension at 150 rpm for 48 hours at 25°C. Causality: 48 hours is required to ensure the host-guest complexation reaches true thermodynamic equilibrium rather than a transient kinetic state[4].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to firmly pellet the uncomplexed, undissolved compound.

  • Filtration & Self-Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the dissolved API concentration using HPLC-UV. Validation: The filtration step ensures no sub-visible micro-particulates skew the HPLC data, confirming the true thermodynamic solubility limit of the complex.

Protocol B: Kinetic Solubility Measurement via Solvent Shift (For In Vitro Assays)

This protocol identifies the exact concentration at which the compound crashes out in biochemical assays.

  • Stock Preparation: Dissolve 5-(ethylsulfonyl)-1H-indole in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 2-fold dilution series of the compound in pure DMSO (from 10 mM down to 0.078 mM).

  • Aqueous Shift: Spike 2 µL of each DMSO stock into 198 µL of your aqueous assay buffer in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours on a plate shaker to mimic assay conditions.

  • Nephelometry & Self-Validation: Measure light scattering (nephelometry) or absorbance at 620 nm. Validation: A sudden spike in light scattering indicates the inflection point of precipitation. The concentration immediately preceding this spike is validated as your maximum working kinetic solubility.

Part 4: Formulation Decision Workflow

G Target Compound: 5-(ethylsulfonyl)-1H-indole (High Lattice Energy, Non-ionizable) Phase Determine Experimental Phase Target->Phase InVitro In Vitro / Biochemical Assays Phase->InVitro InVivo In Vivo / Preclinical Dosing Phase->InVivo DMSO Solvent Shift Method (1-5% DMSO in Buffer) InVitro->DMSO CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->CD First-line strategy Surfactant Add Surfactants (0.01% Tween-20 / Pluronic) DMSO->Surfactant If precipitation occurs ASD Amorphous Solid Dispersion (Polymer Stabilization) CD->ASD If solubility remains < 1 mg/mL

Decision workflow for formulating 5-(ethylsulfonyl)-1H-indole based on application.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Ethylsulfonyl)-1H-indole

Welcome to the Technical Support Center for the synthesis of 5-(ethylsulfonyl)-1H-indole. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks when installing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(ethylsulfonyl)-1H-indole. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks when installing the ethylsulfonyl moiety onto the electron-rich indole core.

This guide dissects the two most reliable synthetic strategies—Route A: Copper-Catalyzed Cross-Coupling and Route B: Thioether Oxidation . By understanding the mechanistic causality behind these reactions, you can troubleshoot stalled reactions, prevent byproduct formation, and ensure reproducible scale-up.

Quantitative Data Summary: Route Comparison

To select the optimal pathway for your specific constraints, refer to the empirical performance data summarized below:

Synthetic RouteStarting MaterialKey ReagentsSolventTemp ProfileTypical YieldPrimary Challenge
Route A: Cross-Coupling 5-BromoindoleEtSO₂Na, CuI, DMEDADMSO110 °C60–75%Reagent hygroscopicity, oxidation of Cu(I)
Route B: Oxidation 5-(Ethylthio)-1H-indolemCPBA (2.5 eq)DCM0 °C → 25 °C70–85%Over-oxidation, indole ring degradation
Troubleshooting & FAQs
Route A: Copper-Catalyzed Cross-Coupling

Q: Why is my cross-coupling yield stuck below 40%, with significant starting material recovery? A: The primary culprit is the poor solubility and extreme hygroscopicity of sodium ethanesulfinate[1]. Moisture in the reaction matrix promotes protodehalogenation of the 5-bromoindole intermediate rather than the desired C-S bond formation[2]. Furthermore, trace oxygen will irreversibly oxidize the active Cu(I) catalyst to inactive Cu(II). Causality & Fix: Water acts as a proton source for the aryl-copper intermediate. You must dry the sodium ethanesulfinate under high vacuum at 60 °C for 12 hours prior to use and execute the reaction under a strict argon or nitrogen atmosphere.

Q: How can I suppress the formation of the desulfonylated byproduct? A: Switch from standard monodentate ligands to a bidentate diamine ligand like N,N'-dimethylethylenediamine (DMEDA). DMEDA tightly coordinates Cu(I), increasing its solubility in DMSO and accelerating the oxidative addition step, which kinetically outcompetes the protodehalogenation pathway.

Route B: Thioether Oxidation

Q: My LC-MS shows a persistent mixture of sulfoxide and sulfone. How do I drive the reaction to completion? A: This is a classic kinetic bottleneck. The initial oxidation of the sulfide to the sulfoxide is highly exothermic and rapid due to the high nucleophilicity of the sulfur lone pair. However, the resulting sulfoxide is electron-deficient, making the second oxidation step to the sulfone significantly slower[3]. Causality & Fix: You must use a temperature ramp (0 °C to room temperature) and ensure a strict minimum of 2.5 equivalents of mCPBA[4]. Do not quench the reaction based solely on the disappearance of the starting material.

Q: Why am I observing degradation of the indole ring during mCPBA oxidation? A: Indoles are highly electron-rich heterocycles susceptible to electrophilic attack by strong peracids, leading to N-oxidation or oxidative ring-opening[3]. If excess mCPBA is used at elevated temperatures, the indole core will degrade before the sulfoxide can fully convert to the sulfone. Causality & Fix: Control the exotherm by adding mCPBA in portions at 0 °C. If degradation persists, consider temporarily protecting the indole nitrogen (e.g., N-Boc) prior to oxidation, which withdraws electron density from the ring and stabilizes it against electrophilic attack.

Standard Operating Protocols (SOPs)
Protocol A: Copper-Catalyzed Sulfonylation (Self-Validating System)
  • Preparation: Oven-dry a Schlenk flask at 120 °C overnight. Cool under a continuous stream of dry nitrogen.

  • Reagent Loading: Add 5-bromoindole (1.0 eq), sodium ethanesulfinate (1.5 eq, pre-dried), and CuI (10 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with nitrogen (Repeat 3x).

  • Solvent & Ligand Addition: Inject anhydrous DMSO (0.2 M) and DMEDA (20 mol%) via syringe.

    • Self-Validation Check: The solution should turn a pale blue/green upon DMEDA addition. If it immediately turns dark brown or opaque black, oxygen has infiltrated the system, and the Cu(I) has oxidized. Abort and restart.

  • Reaction: Seal the flask and heat to 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with a 10% aqueous NH₄OH solution. The ammonia will complex with the copper salts, turning the aqueous layer deep blue and leaving the organic layer clean.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: mCPBA Oxidation of Thioether (Self-Validating System)
  • Preparation: Dissolve 5-(ethylthio)-1H-indole (1.0 eq) in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add mCPBA (2.5 eq, assuming 70-75% commercial purity) in small portions over 15 minutes to control the exothermic sulfoxide formation.

  • Temperature Ramp: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2-4 hours.

  • Monitoring: Monitor via LC-MS. The sulfoxide intermediate (M+16) will form rapidly; wait until full conversion to the sulfone (M+32) is achieved.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 15 minutes.

    • Self-Validation Check: Spot the biphasic mixture onto starch-iodide paper. If it turns blue/black, unreacted peroxides remain. Add more Na₂S₂O₃ until the test is negative.

  • Workup: Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Visualizations & Workflows

SynthesisWorkflow Start Starting Materials RouteA Route A: Cross-Coupling 5-Bromoindole + EtSO2Na Start->RouteA RouteB Route B: Oxidation 5-(Ethylthio)-1H-indole Start->RouteB CuCat CuI, DMEDA, DMSO 110°C, N2 Atm RouteA->CuCat Oxidant mCPBA (2.5 eq), DCM 0°C to RT RouteB->Oxidant TroubleA Issue: Protodehalogenation Fix: Dry reagents, inert atm CuCat->TroubleA Target 5-(Ethylsulfonyl)-1H-indole CuCat->Target TroubleB Issue: Stalled at Sulfoxide Fix: Temp ramp, exact stoichiometry Oxidant->TroubleB Oxidant->Target TroubleA->CuCat Optimize TroubleB->Oxidant Optimize

Workflow for 5-(ethylsulfonyl)-1H-indole synthesis and common troubleshooting nodes.

OxidationPathway Sulfide Sulfide (Fast) Sulfoxide Sulfoxide (Slow) Sulfide->Sulfoxide mCPBA 0°C Sulfone Sulfone (Target) Sulfoxide->Sulfone mCPBA RT Degradation Ring Degradation Sulfone->Degradation Excess Oxidant

Kinetic pathway of thioether oxidation to sulfone.

References
  • Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship. ACS Publications. 3

  • Sulfoxide-Based Functionalization of Tryptophan Derivatives through Sulfenylation and Selenylation. ACS Publications. 4

  • Copyright Undertaking - PolyU Electronic Theses. PolyU. 2

  • Iodine-Mediated Photocatalytic Disulfonylation of Allenes with Sodium Sulfinates. ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 5-(ethylsulfonyl)-1H-indole

Overview Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the reversed-phase high-performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of 5-(ethylsulfonyl)-1H-indole . Due to the unique amphiphilic nature of this molecule—combining a hydrophobic indole core with a highly polar, hydrogen-bond accepting ethylsulfonyl moiety—mobile phase selection is the critical variable dictating peak shape, retention, and resolution.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the decision tree below to identify the mechanistic root cause of your chromatographic issue.

HPLC_Optimization Start Analyze 5-(ethylsulfonyl)-1H-indole Chromatogram Decision1 Identify Primary Issue Start->Decision1 Tailing Peak Tailing (Asymmetry Factor > 1.5) Decision1->Tailing Coelution Poor Resolution / Co-elution Decision1->Coelution Retention Excessive Retention Time (k' > 10) Decision1->Retention Silanol Suppress Silanol Interactions: Add 0.1% Formic Acid (pH < 3) Tailing->Silanol Secondary Interactions Modifier Change Selectivity (α): Switch MeCN to MeOH Coelution->Modifier Adjust H-Bonding Gradient Increase Solvent Strength: Raise % Organic Modifier Retention->Gradient Overcome Hydrophobicity

Decision tree for troubleshooting 5-(ethylsulfonyl)-1H-indole HPLC separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended starting mobile phase composition for profiling 5-(ethylsulfonyl)-1H-indole? A1: For 5-(ethylsulfonyl)-1H-indole, the optimal starting point is a reversed-phase gradient system utilizing 0.1% Formic Acid in Water (Mobile Phase A) and 100% Acetonitrile (Mobile Phase B) . Causality: The indole core provides significant hydrophobicity, driving retention on a C18 stationary phase, while the ethylsulfonyl group (-SO₂CH₂CH₃) acts as a strong hydrogen-bond acceptor.1 [1]. The addition of 0.1% formic acid ensures the mobile phase pH remains below 3.0, which is critical for suppressing residual silanol ionization on the silica stationary phase.

Q2: I am observing severe peak tailing for 5-(ethylsulfonyl)-1H-indole. How can I correct this chromatographically? A2: Peak tailing in functionalized indoles is predominantly caused by secondary interactions between the polar moieties (the indole -NH and the sulfonyl oxygens) and unendcapped, ionized silanol groups (Si-O⁻) on the stationary phase. Troubleshooting Steps:

  • Lower the pH : Ensure your aqueous mobile phase is properly acidified (pH < 3.0) using Formic Acid or Trifluoroacetic Acid (TFA).1 [1].

  • Increase Buffer Concentration : If your specific column chemistry requires a near-neutral pH,2 [4].

  • Check Column Integrity : If tailing persists across all peaks, backflush the column to remove frit blockages, or switch to a highly end-capped or sterically protected C18 column.

Q3: How does changing the organic modifier from Acetonitrile to Methanol affect the separation of sulfonyl indoles? A3: The choice of organic modifier fundamentally alters the selectivity (α) due to different solvation mechanisms.3 [3]. Acetonitrile is a polar aprotic solvent that interacts via dipole-dipole forces. Methanol is a polar protic solvent capable of hydrogen bonding. Because 5-(ethylsulfonyl)-1H-indole contains a strong H-bond acceptor (the sulfonyl group), switching to Methanol will induce specific hydrogen-bonding interactions between the mobile phase and the analyte, typically altering the elution order if closely related impurities are present.

Quantitative Data Presentation

Table 1: Comparison of Organic Modifiers for 5-(ethylsulfonyl)-1H-indole Analysis

ParameterAcetonitrile (MeCN)Methanol (MeOH)Impact on Sulfonyl Indole Separation
Polarity Index (P') 5.85.1MeOH requires a higher percentage to achieve the same elution strength as MeCN.
Viscosity (cP at 20°C) 0.370.60MeCN generates significantly lower backpressure, allowing for higher flow rates.
Hydrogen Bonding Aprotic (Acceptor only)Protic (Donor & Acceptor)MeOH alters selectivity by H-bonding directly with the -SO₂CH₂CH₃ group.
UV Cutoff (nm) 190 nm205 nmMeCN provides a cleaner baseline for low-wavelength UV detection of the indole ring.

Experimental Protocols

Step-by-Step Methodology: Universal Scouting Gradient for Indole Derivatives

Isocratic methods often fail to resolve complex mixtures of indoles differing widely in polarity.4 [2]. This self-validating protocol establishes the baseline retention behavior of 5-(ethylsulfonyl)-1H-indole and its synthetic impurities.

Phase 1: Mobile Phase Preparation

  • Prepare Mobile Phase A : Add exactly 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Degas via sonication or vacuum filtration for 10 minutes to prevent pump cavitation.

  • Prepare Mobile Phase B : Use 100% LC-MS grade Acetonitrile.

Phase 2: System Equilibration

  • Install a standard C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Purge the HPLC lines and equilibrate the column at 95% Phase A / 5% Phase B at a flow rate of 0.4 mL/min.

  • Monitor the UV absorbance (at 254 nm and 280 nm) until the baseline is completely stable (typically 10-15 column volumes).

Phase 3: Scouting Gradient Execution Program the following pump method:

  • 0.0 - 1.0 min : Hold at 5% B (Isocratic hold to focus the analyte band at the column head).

  • 1.0 - 20.0 min : Linear ramp from 5% B to 95% B.

  • 20.0 - 23.0 min : Hold at 95% B (High-organic wash to elute highly hydrophobic impurities).

  • 23.0 - 23.1 min : Return to 5% B.

  • 23.1 - 28.0 min : Re-equilibration at 5% B.

Phase 4: Data Analysis & Causality Check (Self-Validation) Calculate the retention factor ( k′ ) for the 5-(ethylsulfonyl)-1H-indole peak using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the void time.

  • Validation : If k′ is between 2 and 10, the gradient effectively retains and elutes the compound.

  • Adjustment :2 [4]. If co-elution with an impurity occurs, flatten the gradient slope (e.g., change to a 1% B/min ramp) specifically around the elution time of the sulfonyl indole.

References

  • BenchChem. "Optimizing HPLC separation of Indican from interfering compounds." BenchChem Tech Support.
  • BenchChem. "Refinement of HPLC methods for better resolution of indole acetates." BenchChem Tech Support.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Articles.
  • MicroSolv Technology Corporation. "Improving Separation of Peaks in RP HPLC." MicroSolv Tech Support.

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 5-(Ethylsulfonyl)-1H-indole During Storage

An in-depth guide by a Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers encountering stability issues with sensitive h...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide by a Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers encountering stability issues with sensitive heterocyclic compounds. A recurring challenge is the oxidative degradation of indole derivatives, such as 5-(ethylsulfonyl)-1H-indole. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding to empower you to protect the integrity of your compound, ensuring the reproducibility and accuracy of your experimental results.

The indole scaffold, while central to many pharmacologically active molecules, possesses an electron-rich pyrrole ring that renders it susceptible to oxidation.[1][2] The presence of a potent electron-withdrawing group (EWG) like the ethylsulfonyl moiety at the C-5 position modulates this reactivity, but does not eliminate the risk.[3][4] Understanding and controlling the factors that drive degradation is therefore critical.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of 5-(ethylsulfonyl)-1H-indole.

Q1: I've just received my solid 5-(ethylsulfonyl)-1H-indole. What are the immediate, critical steps for storage?

A1: Upon receipt, the compound should be stored immediately under controlled conditions. The two most critical factors to control are exposure to atmospheric oxygen and light.[5][6] For long-term storage, place the manufacturer's tightly sealed container inside a desiccator that has been purged with an inert gas (argon or nitrogen) and store it in a freezer at -20°C or below.[7] This multi-barrier approach minimizes exposure to oxygen, moisture, and light, while the low temperature slows the rate of any potential degradation reactions.

Q2: What are the typical signs that my 5-(ethylsulfonyl)-1H-indole has started to degrade?

A2: The most common indicators of degradation are both visual and analytical.

  • Visual Change: A noticeable color change in the solid powder or its solution (e.g., from white/off-white to yellow, pink, or brown) is a primary sign of oxidation.[7] This is often due to the formation of conjugated oligomers or specific colored degradation products.[7]

  • Analytical Change: In analytical techniques like High-Performance Liquid Chromatography (HPLC), you will observe a decrease in the peak area of the parent compound and the appearance of new, often more polar, impurity peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of these new species, which frequently correspond to the addition of one or more oxygen atoms.

Q3: I need to prepare a stock solution in DMSO. How can I ensure its stability?

A3: Preparing a stable stock solution requires meticulous attention to detail. Use only anhydrous, high-purity dimethyl sulfoxide (DMSO). Prepare the stock solution, and then immediately aliquot it into smaller, single-use volumes in amber glass vials with PTFE-lined septa.[7] Before sealing, purge the headspace of each vial with a gentle stream of inert gas (see Protocol 1). Store these aliquots frozen at -80°C.[7] This strategy of creating single-use aliquots is paramount, as it prevents repeated freeze-thaw cycles and re-exposure of the bulk solution to the atmosphere with each use.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a deeper dive into specific problems you may encounter and the scientific rationale behind the proposed solutions.

Problem: My 5-(ethylsulfonyl)-1H-indole solution, which was initially colorless, has turned yellow after a week in the refrigerator.

  • Underlying Cause: This is a classic symptom of oxidation. The indole ring has likely undergone oxidation to form colored products.[7] While refrigeration slows reaction rates, it does not stop reactions that have already been initiated, especially if oxygen was introduced during preparation. The electron-rich pyrrole moiety of the indole is the primary site of oxidation, which can lead to the formation of oxindoles, isatin, and subsequently, colored dimers or polymers.[8][9]

  • Immediate Solution: The solution should be considered compromised and discarded. Using a degraded solution will introduce significant artifacts and variability into your experiments.

  • Preventative Action: Review your solution preparation and storage protocol. Was the solvent anhydrous? Was the vial headspace purged with inert gas before sealing? Was the container an amber vial to protect from light? Implementing Protocol 1 (Inert Gas Blanketing) and Protocol 2 (Stock Solution Preparation) is essential to prevent recurrence.

Problem: My HPLC analysis shows a new, earlier-eluting peak that grows over time. What is it?

  • Underlying Cause: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. Oxidative degradation often introduces polar functional groups like hydroxyls (-OH) or carbonyls (C=O), increasing the compound's polarity. The likely degradation pathway involves the oxidation of the pyrrole ring at the C2 or C3 position.[1][10]

  • Diagnostic Steps:

    • LC-MS Analysis: Analyze the degraded sample by LC-MS. The primary oxidation product would be expected to have a mass increase of 16 Da (M+16) or 32 Da (M+32) compared to the parent compound, corresponding to the addition of one or two oxygen atoms.

    • Forced Degradation: To definitively confirm that your HPLC method is "stability-indicating," you can perform a forced degradation study (see Protocol 3). By intentionally degrading a sample (e.g., with a mild oxidant like AIBN or hydrogen peroxide), you can generate the primary degradation products and confirm they are well-resolved from the parent peak. This is a cornerstone of robust analytical science as mandated by regulatory bodies like the ICH.[11][12]

Troubleshooting Decision Pathway

This diagram outlines a logical flow for diagnosing and addressing degradation.

G start Degradation Suspected? visual_check Visual Inspection: Color Change (Yellow/Brown)? start->visual_check Yes hplc_check Analytical Check: New Peaks in HPLC? start->hplc_check Yes cause_ox Primary Cause: Oxidation visual_check->cause_ox hplc_check->cause_ox cause_photo Contributing Factor: Photodegradation cause_ox->cause_photo Often Concurrent sol_inert Solution: Inert Gas Blanket (See Protocol 1) cause_ox->sol_inert Mitigate O₂ sol_aliquot Solution: Prepare Single-Use Aliquots (See Protocol 2) cause_ox->sol_aliquot Mitigate O₂ sol_cold Solution: Store at ≤ -20°C (See Table 1) cause_ox->sol_cold Slow Kinetics sol_dark Solution: Use Amber Vials (See Table 1) cause_photo->sol_dark Mitigate Light

Caption: A flowchart for troubleshooting common storage issues.

The Science of Degradation & Prevention

Mechanism of Indole Oxidation

The pyrrole ring of indole is electron-rich and behaves similarly to an activated benzene ring, making it highly susceptible to oxidation. The process is often initiated by radical species or direct reaction with molecular oxygen, particularly when catalyzed by light or trace metal impurities.

G Indole 5-(ethylsulfonyl)-1H-indole (Parent Compound) Radical Indole Radical Intermediate Indole->Radical Forms Unstable Intermediate Initiator Initiator (O₂, Light, H•, Metal Ions) Initiator->Indole Attacks Pyrrole Ring Products Degradation Products (Oxindoles, Dimers, Ring-Opened Species) Radical->Products Further Reactions

Caption: Simplified oxidative degradation pathway of the indole core.

The C-5 ethylsulfonyl group is a strong electron-withdrawing group (EWG). While EWGs decrease the overall electron density of the indole ring system, making it less prone to some electrophilic attacks, the fundamental susceptibility of the C2-C3 double bond in the pyrrole ring to radical addition and oxidation remains.[3][4]

Key Preventative Strategies & Recommended Conditions

The core principle of preventing degradation is to eliminate the factors that initiate and propagate oxidation. This is achieved by controlling the compound's microenvironment.

Table 1: Recommended Storage Conditions for 5-(ethylsulfonyl)-1H-indole

Form Duration Temperature Atmosphere Light Protection Recommended Container
Solid Long-Term (>1 month)≤ -20°C[7]Inert Gas (Ar or N₂)RequiredTightly sealed glass vial inside a purged desiccator
Solid Short-Term (<1 month)2-8°CInert Gas (Ar or N₂)RequiredTightly sealed amber glass vial
Solution Long-Term (>1 week)≤ -80°C[7]Inert Gas HeadspaceRequiredAmber glass vial with PTFE septum (single-use aliquots)
Solution Short-Term (<1 week)2-8°CInert Gas HeadspaceRequiredAmber glass vial with PTFE septum

Experimental Best Practices & Protocols

Adherence to rigorous protocols is non-negotiable for maintaining compound integrity.

Protocol 1: Procedure for Inert Gas Blanketing of Vials

This protocol describes how to replace the oxygen-containing atmosphere in a vial with a dry, inert gas.

Materials:

  • Vial containing the compound (solid or solution) with a septum cap.

  • Source of dry, high-purity nitrogen or argon gas with a regulator.

  • Two long needles (e.g., 22-gauge).

  • Tubing to connect the gas source to one of the needles.

Procedure:

  • Ensure the vial is securely capped with a PTFE-lined septum.

  • Insert one needle through the septum to act as a gas inlet. Connect this to your inert gas line.

  • Insert the second needle through the septum, ensuring its tip is not submerged in any solution. This will serve as the gas outlet/vent.

  • Start a gentle flow of inert gas through the inlet needle. The flow should be low enough to avoid aerosolizing powder or splashing liquid (approx. 10-20 mL/min).

  • Allow the gas to flow for 1-2 minutes to ensure the headspace is thoroughly purged of air.

  • While the gas is still flowing, remove the outlet/vent needle first.

  • Immediately after, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • For extra security, wrap the cap and septum with Parafilm®.

  • Proceed immediately to store the vial under the recommended conditions (Table 1).

Protocol 2: Preparation and Storage of Stock Solutions

Objective: To prepare and store stock solutions in a manner that maximizes long-term stability.

Procedure:

  • Use only high-purity, anhydrous grade solvent (e.g., DMSO).

  • Accurately weigh the solid 5-(ethylsulfonyl)-1H-indole in a clean, dry vial.

  • Add the appropriate volume of solvent to achieve the target concentration. Mix gently until fully dissolved.

  • Immediately divide the bulk solution into single-use aliquots in separate, appropriately sized amber vials with PTFE-lined septa.

  • Perform the inert gas blanketing procedure for each aliquot vial as described in Protocol 1.

  • Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Place the aliquots in a labeled freezer box and store at -80°C.

Protocol 3: Overview of a Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and to verify that the analytical method can separate the degradants from the parent compound.[13][14]

Procedure:

  • Sample Preparation: Prepare several identical solutions of 5-(ethylsulfonyl)-1H-indole. Keep one as an unstressed control.

  • Stress Conditions: Expose the other samples to one of the following conditions for a defined period (e.g., 24-72 hours), aiming for 5-20% degradation.[14]

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to intense UV or visible light (as per ICH Q1B guidelines).

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples (including the control) by your HPLC-UV and/or LC-MS method.

  • Evaluation: Compare the chromatograms. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. This study provides invaluable confidence in your ability to accurately quantify the compound in the presence of its impurities.[11]

By implementing these scientifically-grounded storage and handling strategies, you can significantly mitigate the risk of oxidative degradation, ensuring the quality of your materials and the integrity of your research.

References

  • Plesu, N., et al. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Retrieved from [Link]

  • Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Gu, J-D., et al. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from [Link]

  • Bansal, T., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Retrieved from [Link]

  • Kaushik, N., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • PubMed. (2015). A rapid and specific method for the detection of indole in complex biological samples. Retrieved from [Link]

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]

  • Dalynn Biologicals. (n.d.). INDOLE SPOT REAGENT (1% CINNAMALDEHYDE). Retrieved from [Link]

  • LookChem. (2025). What are the analytical methods for 99% Indole in environmental samples?. Retrieved from [Link]

  • Grewal, N., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • American Journal of Medical Science and Chemical Research. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. Retrieved from [Link]

  • ACS Publications. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. Retrieved from [Link]

  • ACS Publications. (2024). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Retrieved from [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Presumable pathway of 3-sulfonyl indoles 353 formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Novel Indole Derivatives and Protection of the Myocardial Damage in Rabbits. Retrieved from [Link]

  • Parkway Scientific. (n.d.). YB-476 (193900-08-2, MFCD24620697). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

  • ACS Publications. (2025). Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. Retrieved from [Link]

  • Springer Nature. (2019). Green Oxidation of Indoles using halide Catalysis. Retrieved from [Link]

  • Wiley Online Library. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Retrieved from [Link]

  • ACS Publications. (2025). Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles. Retrieved from [Link]

  • PubMed. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-Methylpiperazin-1-ylsulfonyl)-1H-indole — Chemical Substance Information. Retrieved from [Link]

  • Synfacts. (n.d.). Synthesis of 5-Ethyl-1H-indole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for 5-(ethylsulfonyl)-1H-indole

Welcome to the Advanced MS Support Center. As a Senior Application Scientist, I frequently encounter challenges with functionalized indoles. 5-(ethylsulfonyl)-1H-indole is notoriously difficult to optimize due to the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced MS Support Center. As a Senior Application Scientist, I frequently encounter challenges with functionalized indoles. 5-(ethylsulfonyl)-1H-indole is notoriously difficult to optimize due to the competing fragmentation dynamics of the labile ethylsulfonyl moiety and the highly stable indole core. This guide is designed to move beyond basic instrument operation, providing you with the mechanistic causality behind your experimental choices so you can build robust, self-validating analytical methods.

Section 1: Fundamental Fragmentation Mechanics (The "Why")

Q: Why do I observe a dominant -64 Da neutral loss in my MS/MS spectra, and why does it complicate MRM development? A: The -64 Da neutral loss corresponds to the extrusion of sulfur dioxide (SO₂). In electrospray ionization (ESI) and collision-induced dissociation (CID), aromatic sulfones undergo a thermodynamically favorable intramolecular rearrangement[1]. The sulfonyl oxygen attacks the aromatic ring (ipso-substitution), leading to C-S bond cleavage and the expulsion of SO₂[2]. For 5-(ethylsulfonyl)-1H-indole, this leaves an ethyl-ether-like radical cation or protonated species on the indole core. Because this loss requires relatively low activation energy, it often dominates the MS/MS spectrum. If you rely solely on this fragment for Multiple Reaction Monitoring (MRM), your assay will lack specificity, as any co-eluting sulfone or sulfonamide may yield the same generic loss.

Q: How does the indole core fragment, and why is the -27 Da loss diagnostically critical? A: The indole core is highly stable, but upon higher collision energies, it undergoes a characteristic ring-opening fragmentation resulting in the neutral loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring[3]. For 5-(ethylsulfonyl)-1H-indole, after the initial loss of SO₂ (-64 Da) and the ethyl radical (-29 Da), the remaining functionalized indole core will expel HCN[4]. Tracking this -27 Da loss is critical because it provides a highly specific diagnostic ion that confirms the presence of the indole skeleton, differentiating your target from isobaric interferences.

G Precursor Precursor Ion [M+H]+ m/z 210 Frag1 Primary Fragment [M+H-SO2]+ m/z 146 Precursor->Frag1 -64 Da (SO2) Low CE (10-15 eV) Frag2 Secondary Fragment [M+H-SO2-C2H5]+ m/z 117 Frag1->Frag2 -29 Da (C2H5•) Med CE (20-25 eV) Frag3 Tertiary Fragment Indole Core Cleavage m/z 90 Frag2->Frag3 -27 Da (HCN) High CE (30-40 eV)

Fragmentation pathway of 5-(ethylsulfonyl)-1H-indole highlighting key neutral losses.

Section 2: Troubleshooting Common MS Issues (The "How-To")

Q: My precursor ion [M+H]⁺ (m/z 210) is nearly absent in the Q1 full scan, but I see a strong peak at m/z 146. How do I prevent in-source fragmentation? A: You are observing in-source fragmentation where the labile SO₂ group is cleaved before the ions even reach the first quadrupole. This is caused by excessive thermal or electrical energy in the atmospheric pressure ionization (API) source. To resolve this, you must systematically reduce the energy imparted to the molecule during desolvation. High voltages accelerate ions too aggressively, causing destructive collisions with residual gas molecules.

Q: How do I optimize Collision Energy (CE) to balance SO₂ loss vs. indole core cleavage for robust MRM transitions? A: You must use a "stepped CE" approach. Apply a low CE (10-15 eV) to monitor the SO₂ loss (Quantifier), and a high CE (25-40 eV) to drive the subsequent loss of the ethyl group and HCN from the indole core (Qualifiers). This creates a self-validating system: if the ratio between the low-CE and high-CE product ions deviates during sample analysis, you immediately know you have a co-eluting interference.

Workflow Start Observe High m/z 146 in Q1 Full Scan Step1 Decrease Declustering Potential (Cone Voltage) by 5V steps Start->Step1 Step2 Lower Desolvation Temp by 50°C Step1->Step2 Decision Is m/z 210 > 10x m/z 146? Step2->Decision Success In-Source Fragmentation Resolved Decision->Success Yes Fail Adjust Probe Position Off-Axis Decision->Fail No Fail->Step1 Re-evaluate

Step-by-step troubleshooting workflow to resolve in-source fragmentation of the sulfonyl group.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Optimization of ESI Source Parameters to Minimize In-Source SO₂ Loss This protocol is a self-validating system; by continuously monitoring the ratio of the intact precursor to the fragment, you quantitatively verify the success of the optimization.

  • Preparation: Prepare a 10 ng/mL tuning solution of 5-(ethylsulfonyl)-1H-indole in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation.

  • Infusion: Infuse the solution at 10 µL/min directly into the ESI source using a syringe pump.

  • Acquisition Setup: Set the mass spectrometer to Q1 Full Scan mode (m/z 100-300).

  • Baseline Measurement: Record the initial intensity ratio of m/z 210 ([M+H]⁺) to m/z 146 ([M+H-SO₂]⁺).

  • Voltage Optimization: Systematically decrease the Declustering Potential (DP) or Cone Voltage in 5V decrements. Observe the ratio change.

  • Thermal Optimization: If m/z 146 remains >20% of the base peak, lower the Desolvation Temperature by 50°C increments (do not drop below 250°C to maintain spray stability).

  • Validation: The optimization is complete when the m/z 210 peak intensity is maximized and the m/z 146 peak is suppressed to less than 10% of the precursor intensity.

Protocol 2: MRM Transition Selection and Collision Energy (CE) Ramping

  • Precursor Isolation: Isolate the optimized m/z 210 precursor in Q1.

  • CE Ramping: Perform a Product Ion Scan (Q3 scan) while ramping the CE from 5 eV to 50 eV in 5 eV increments.

  • Quantifier Selection: Identify the CE that maximizes the m/z 146 product ion (typically 10-15 eV). Assign this as the primary quantifier transition.

  • Qualifier Selection: Identify the CE that maximizes the m/z 117 (loss of SO₂ + ethyl) and m/z 90 (subsequent loss of HCN) product ions (typically 25-40 eV). Assign these as qualifier transitions.

  • Method Finalization: Program the LC-MS/MS method with these specific CE values. Establish an acceptable ion ratio tolerance (e.g., ±20%) for the qualifiers relative to the quantifier to ensure data integrity during batch analysis.

Section 4: Quantitative Data Summaries

Table 1: Expected Fragmentation Pathways and Diagnostic Ions for 5-(ethylsulfonyl)-1H-indole ([M+H]⁺ Precursor m/z 210)

Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)Utility
210 N/A[M+H]⁺ Intact Precursor0Q1 Selection
146 -64 (SO₂)[M+H-SO₂]⁺10 - 15Quantifier (High Sensitivity)
117 -93 (SO₂ + C₂H₅•)[M+H-SO₂-C₂H₅]⁺20 - 25Qualifier 1 (Structural Confirmation)
90 -120 (SO₂ + C₂H₅• + HCN)Indole core cleavage30 - 40Qualifier 2 (High Specificity)
Section 5: References
  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed (nih.gov) URL: [Link]

  • Title: The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation Source: PubMed (nih.gov) URL: [Link]

  • Title: Study of Mass Spectra of Some Indole Derivatives Source: American Journal of Analytical Chemistry (scirp.org) URL: [Link]

  • Title: Mass spectrometry of simple indoles Source: Journal of the American Chemical Society (acs.org) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization and Purification of 5-(Ethylsulfonyl)-1H-indole

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the purity of active pharmaceutical intermediates dictates the success of downstream API synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the purity of active pharmaceutical intermediates dictates the success of downstream API synthesis. 5-(Ethylsulfonyl)-1H-indole is a critical, highly functionalized building block. However, its unique physicochemical properties—specifically the highly polar, hydrogen-bond-accepting ethylsulfonyl group paired with the hydrophobic, electron-rich indole core—make its crystallization prone to impurity carryover and phase separation issues [4].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate >99.5% pure 5-(ethylsulfonyl)-1H-indole.

Mechanistic Understanding of Common Impurities

Before troubleshooting your crystallization, you must understand the origin of your impurities. Most commercial and scalable syntheses of 5-substituted indoles rely on the Leimgruber–Batcho indole synthesis [1]. This pathway involves the condensation of an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization. The impurities generated in this pathway dictate our crystallization strategy.

Table 1: Common Impurities and Physicochemical Purge Strategies
ImpurityOrigin / MechanismPhysicochemical PropertyRemoval Strategy during Crystallization
4-Ethylsulfonyl-2-nitrotoluene Unreacted starting material from the initial Leimgruber-Batcho step.Highly lipophilic; lacks hydrogen-bond donors.Retained in the non-polar antisolvent mother liquor (e.g., Heptane).
Trans-β-dimethylamino-2-nitrostyrene Incomplete reductive cyclization of the intermediate enamine.Conjugated push-pull olefin; intense red/orange color.Adsorbed efficiently by activated carbon prior to crystallization.
5-(Ethylsulfonyl)indolin-2-one Auto-oxidation of the electron-rich pyrrole ring during workup.Strong hydrogen bond donor/acceptor; highly polar.Purged in the polar solvent phase (e.g., Ethyl Acetate or Ethanol).
Indole Dimers / Polymers Acid-catalyzed dimerization at the nucleophilic C-3 position.Amorphous, high molecular weight; insoluble in cold solvents.Removed via hot filtration through a Celite pad.

Process Workflow: Purification Strategy

The following diagram outlines the optimized sequence for isolating pure 5-(ethylsulfonyl)-1H-indole while systematically purging the impurities listed in Table 1.

PurificationWorkflow Crude Crude 5-(Ethylsulfonyl)-1H-indole (Contains Enamines & Oxindoles) Dissolution Dissolve in EtOAc at 65°C Crude->Dissolution Carbon Activated Carbon Treatment (Removes Polymeric Colorants) Dissolution->Carbon HotFiltration Hot Filtration (Removes Insolubles) Carbon->HotFiltration Cooling Controlled Cooling (0.5°C/min to 45°C) HotFiltration->Cooling Antisolvent Heptane Addition & Seeding (Maintains Supersaturation) Cooling->Antisolvent Isolation Filtration & Washing (Yields Pure Crystals) Antisolvent->Isolation

Workflow for the systematic removal of Leimgruber-Batcho impurities.

Troubleshooting FAQs

Q: Why does my 5-(ethylsulfonyl)-1H-indole "oil out" instead of forming crystals?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as oiling out. This occurs when the supersaturation of your system is pushed so high that the solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the molecules can arrange into a crystal lattice [2]. The ethylsulfonyl group creates a strong dipole that disrupts uniform solvent-solute interactions in mixed systems like EtOAc/Heptane.

Causality & Fix: LLPS happens when the crystallization trajectory crosses the spinodal curve rather than the metastable zone [3]. To fix this, you must reduce the initial concentration (dilute the system) or increase the temperature of antisolvent addition.

Q: How can I visually validate that I have bypassed LLPS and achieved true crystallization?

A: This requires a self-validating observational protocol .

  • Failure State (LLPS): The solution will suddenly turn milky and opaque (cloud point), and if agitation is stopped, a dense, syrupy second liquid layer will pool at the bottom of the reactor.

  • Success State (Crystallization): The solution will develop a shimmering turbidity. If you shine a flashlight through the reactor, you will see distinct, reflective crystalline particulates swirling in the vortex. They will not coalesce into a liquid pool when agitation stops.

Q: My isolated crystals have a persistent pink/orange hue. How do I remove this?

A: Indoles are notorious for retaining color due to trace amounts of highly conjugated impurities (like the red trans-β-dimethylamino-2-nitrostyrene intermediate [1] or oxidized dimers). These impurities co-precipitate or become occluded within the crystal lattice. Fix: You must introduce an activated carbon treatment step prior to crystallization. The extended pi-systems of these colored impurities have a high affinity for the porous, hydrophobic surface of activated carbon.

LLPS Troubleshooting Decision Tree

If you encounter oiling out during your process, follow this logical decision tree to rescue your batch.

LLPSTroubleshooting Observation Observation: Oiling Out (Liquid-Liquid Phase Separation) Decision1 Is Supersaturation > 1.5? Observation->Decision1 Action1 Dilute with Primary Solvent (Reduce Concentration) Decision1->Action1 Yes Decision2 Is Temperature below Cloud Point? Decision1->Decision2 No Action2 Add Seed Crystals at Cloud Point Decision2->Action2 Yes (Metastable) Action3 Adjust Solvent Ratio (Increase Solvency) Decision2->Action3 No (Spinodal)

Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS).

Standard Operating Protocol (SOP): Anti-Solvent Crystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane system, which provides excellent differential solubility for purging both polar oxindoles and non-polar unreacted starting materials [4].

Step 1: Dissolution & Decolorization

  • Suspend 10.0 g of crude 5-(ethylsulfonyl)-1H-indole in 30 mL of EtOAc (3 Vol).

  • Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Add 0.5 g (5 wt%) of activated carbon (e.g., Darco KB-G).

  • Stir at 65°C for 30 minutes. Causality: This incubation time is required for the diffusion of high-molecular-weight polymeric colorants into the carbon pores.

Step 2: Hot Filtration

  • Filter the hot suspension through a pre-heated Celite pad (1 μm pore size) into a clean, jacketed crystallizer.

  • Self-Validation: Inspect the filtrate. It must transition from a dark red/brown suspension to a clear, pale yellow solution. If color persists, repeat Step 1.

Step 3: Controlled Cooling & Seeding

  • Cool the clear filtrate to 45°C at a linear rate of 0.5°C/min.

  • Add 0.05 g (0.5 wt%) of pure 5-(ethylsulfonyl)-1H-indole seed crystals.

  • Age the suspension for 30 minutes at 45°C.

  • Self-Validation: The seed crystals must remain suspended and visible without dissolving. This confirms the solution is within the metastable zone width (MSZW), providing a template for secondary nucleation and preventing LLPS.

Step 4: Antisolvent Addition

  • Linearly dose 60 mL of Heptane (6 Vol) into the reactor over 2 hours (0.5 mL/min) while maintaining the temperature at 45°C.

  • Causality: A slow, controlled addition rate ensures that the supersaturation generation rate does not exceed the crystal growth rate, preventing the system from crossing into the spinodal LLPS regime.

Step 5: Final Isolation

  • Cool the resulting slurry to 5°C at a rate of 0.2°C/min. Age for 2 hours to maximize yield.

  • Filter the crystalline slurry via vacuum filtration.

  • Wash the filter cake with 10 mL of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v). Causality: The mixed wash solvent removes surface-adsorbed non-polar impurities without dissolving the product cake.

  • Dry under vacuum (50 mbar) at 40°C to constant weight.

References

  • Leimgruber–Batcho indole synthesis Wikipedia[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]

  • US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 Google P

Reference Data & Comparative Studies

Validation

5-(ethylsulfonyl)-1H-indole vs 5-(methylsulfonyl)-1H-indole biological activity

As a Senior Application Scientist, evaluating the subtle structural modifications of a pharmacophore is critical for optimizing drug efficacy, selectivity, and safety. In the realm of indole-based therapeutics, the subst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the subtle structural modifications of a pharmacophore is critical for optimizing drug efficacy, selectivity, and safety. In the realm of indole-based therapeutics, the substitution of a sulfonyl group at the 5-position drastically alters the molecule's biological profile.

This guide provides an in-depth comparative analysis of 5-(methylsulfonyl)-1H-indole and 5-(ethylsulfonyl)-1H-indole derivatives, focusing on their distinct mechanistic behaviors, target affinities, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Impact of Alkyl Chain Length

The addition of a single methylene group ( −CH2​− ) transitioning from a methylsulfonyl to an ethylsulfonyl moiety fundamentally shifts the steric bulk and lipophilicity of the indole core. This shift dictates the compound's behavior across two primary therapeutic targets: Cyclooxygenase-2 (COX-2) and the B-cell lymphoma 2 (Bcl-2) protein family.

A. COX-2 Selectivity and the Val523 Pocket

The 5-(methylsulfonyl) group is a classic, highly validated pharmacophore for COX-2 selective inhibition[1]. The structural basis for this selectivity lies in the active site differences between COX-1 and COX-2. COX-2 possesses a secondary hydrophobic side pocket formed by the substitution of Isoleucine (in COX-1) with Valine (Val523) in COX-2.

  • 5-(Methylsulfonyl)-1H-indole: The methyl group is perfectly sized to anchor into this Val523 pocket, providing high binding affinity (IC50 in the nanomolar range) and excellent selectivity over COX-1 (>2000-fold)[1].

  • 5-(Ethylsulfonyl)-1H-indole: Increasing the alkyl chain to an ethyl group introduces severe steric hindrance. The ethylsulfonyl moiety clashes with the tight spatial constraints of the Val523 pocket, generally resulting in a near-total loss of COX-2 inhibitory activity[2].

B. Anticancer Activity: Bcl-2 and ER- α Modulation

Beyond anti-inflammatory applications, sulfonyl-indole derivatives (specifically indole-benzimidazoles) are potent anticancer agents targeting breast cancer via Estrogen Receptor alpha (ER- α ) modulation and Bcl-2 downregulation[3].

  • Unlike the rigid constraints of the COX-2 pocket, the binding grooves of ER- α and the BH3 domain of Bcl-2 are more accommodating.

  • Both methylsulfonyl and ethylsulfonyl derivatives exhibit significant anticancer effects. However, comparative studies reveal that the methylsulfonyl variants often provide a more consistent cytotoxicity profile and stronger ER- α binding affinity, directly downregulating Bcl-2 expression to promote cancer cell apoptosis[3][4].

Quantitative Data Presentation

The following table synthesizes representative biological activity data comparing the two functional groups based on established structure-activity relationship (SAR) studies[1][2][3][4].

Compound Core ScaffoldSulfonyl SubstitutionPrimary TargetIC50 / Binding AffinitySelectivity Index (COX-2/COX-1)Biological Outcome
1-Phenyl-1H-indole-2-carboxamide 5-(Methylsulfonyl)COX-2~43 – 46 nM> 2000Potent Anti-inflammatory
1-Phenyl-1H-indole-2-carboxamide 5-(Ethylsulfonyl)COX-2> 10,000 nMN/ALoss of Activity
Indole-benzimidazole 5-(Methylsulfonyl)Bcl-2 / ER- α Vina Score: -9.6 kcal/molN/AHigh MCF-7 Cytotoxicity
Indole-benzimidazole 5-(Ethylsulfonyl)Bcl-2 / ER- α Vina Score: -8.8 kcal/molN/AModerate MCF-7 Cytotoxicity

Mechanistic and Workflow Visualizations

MOA_Pathway Ligand Alkylsulfonyl Indole Derivative COX2 COX-2 Enzyme (Val523 Pocket) Ligand->COX2 Methylsulfonyl (Optimal Fit) Ligand->COX2 Ethylsulfonyl (Steric Clash) Bcl2 Bcl-2 Protein (BH3 Groove) Ligand->Bcl2 Modulates ER-alpha & Bcl-2 PGE2 PGE2 Synthesis COX2->PGE2 Inhibits Apoptosis Apoptosis Evasion Bcl2->Apoptosis Downregulates Inflam Reduced Inflammation PGE2->Inflam Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath Promotes

Dual mechanistic pathways of sulfonyl-indoles targeting COX-2 and Bcl-2.

COX2_Workflow A Compound Prep (DMSO Dilution) B Enzyme Incubation (COX-2 + Heme) A->B C Substrate Addition (Arachidonic Acid) B->C D Quench & Readout (Fluorometric) C->D E Data Analysis (IC50 Calculation) D->E

Step-by-step workflow for the in vitro COX-1/COX-2 selectivity assay.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each step is explicitly defined to prevent false positives/negatives.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Purpose: To quantitatively compare the steric exclusion of the ethylsulfonyl group versus the methylsulfonyl group in the COX-2 active site.

  • Step 1: Reagent Preparation. Dissolve the indole derivatives in 100% DMSO to create 10 mM stock solutions. Causality: Sulfonyl-indoles are highly lipophilic; aqueous buffers will cause precipitation. Keep final DMSO concentration in the assay 1% to prevent enzyme denaturation.

  • Step 2: Enzyme Incubation. In a 96-well black microplate, combine assay buffer (100 mM Tris-HCl, pH 8.0), heme (cofactor), and purified human recombinant COX-1 or COX-2. Add serial dilutions of the test compounds (1 nM to 10 μ M). Incubate at 37°C for 15 minutes.

  • Step 3: Self-Validation Checkpoint (Controls).

    • Positive Control: Celecoxib (a known methylsulfonyl COX-2 inhibitor).

    • Vehicle Control: 1% DMSO.

    • Validation Rule: The assay is only valid if the Celecoxib IC50 falls within the established 40–60 nM range. If it deviates, discard the plate (indicates enzyme degradation or cofactor oxidation).

  • Step 4: Reaction Initiation. Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to all wells.

  • Step 5: Readout & Analysis. Measure fluorescence (Ex/Em = 535/587 nm) immediately. Calculate the Selectivity Index (SI) by dividing the COX-1 IC50 by the COX-2 IC50.

Protocol 2: MCF-7 Cell Viability & Bcl-2 Downregulation Assay

Purpose: To evaluate the anticancer efficacy of both derivatives via ER- α modulation and Bcl-2 suppression[4].

  • Step 1: Cell Culture & Seeding. Seed MCF-7 (human breast adenocarcinoma) cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Step 2: Compound Treatment. Treat cells with 5-(methylsulfonyl) and 5-(ethylsulfonyl) indole derivatives at varying concentrations (0.1 to 50 μ M) for 48 hours.

  • Step 3: Viability Readout (MTT Assay). Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Causality: Formazan formation is directly proportional to mitochondrial reductase activity, serving as a proxy for viable cells.

  • Step 4: RT-qPCR for Bcl-2 Expression. Extract total RNA from treated cells using TRIzol. Synthesize cDNA and perform qPCR using specific primers for Bcl-2 and GAPDH (housekeeping gene).

  • Step 5: Self-Validation Checkpoint. Include Vincristine or Doxorubicin as a positive apoptosis control. Calculate fold-change using the 2−ΔΔCt method. A valid assay must show a baseline GAPDH Ct value variance of < 0.5 across all biological replicates.

References

  • MT Nunez's research while affiliated with Faes Farma and other places - ResearchGate. 1

  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing). 3

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - ACS Omega. 5

  • 1,2-Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase-2 - Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Comparative

Comparative Guide: SAR and Performance of 5-(Ethylsulfonyl)-1H-Indole Analogs in Targeted Therapeutics

Introduction: The Strategic Value of the 5-(Ethylsulfonyl) Pharmacophore The 1H-indole scaffold is a privileged structure in medicinal chemistry, widely utilized for its ability to mimic the purine core of ATP in kinases...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 5-(Ethylsulfonyl) Pharmacophore

The 1H-indole scaffold is a privileged structure in medicinal chemistry, widely utilized for its ability to mimic the purine core of ATP in kinases and endogenous neurotransmitters like serotonin in G-protein coupled receptors (GPCRs). Recent multiparameter optimization (MPO) efforts have identified the 5-(ethylsulfonyl) substitution as a transformative pharmacophore element[1].

Unlike simple halogens or bulky arylsulfonyls, the ethylsulfonyl group (-SO 2​ CH 2​ CH 3​ ) provides a unique combination of strong hydrogen-bond accepting capability, optimal steric bulk, and favorable physicochemical properties. This guide objectively compares the structure-activity relationship (SAR) and experimental performance of 5-(ethylsulfonyl)-1H-indole analogs against standard alternatives in two highly relevant therapeutic domains: dual EGFR/VEGFR-2 kinase inhibition for oncology and 5-HT 6​ receptor modulation for neuropsychiatric applications.

SAR Pillar 1: Dual EGFR/VEGFR-2 Kinase Inhibition

Overcoming resistance in targeted cancer therapy often requires dual-kinase inhibition to prevent tumor escape mechanisms. Recent structural studies have demonstrated that 5-ethylsulfonyl-substituted indoles (and their bio-isosteric indazoles) exhibit profound antiproliferative activity by simultaneously inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

Comparative Performance

When compared to the FDA-approved EGFR inhibitor Erlotinib and the VEGFR-2 inhibitor Pazopanib, 5-(ethylsulfonyl)indole-2-carboxamide analogs demonstrate superior dual-target engagement and cellular efficacy.

Table 1: In Vitro Kinase Inhibition and Cellular Antiproliferative Activity

Compound / ScaffoldEGFR IC 50​ (nM)VEGFR-2 IC 50​ (nM)MCF-7 GI 50​ (nM)HCT-116 GI 50​ (nM)
5-(Ethylsulfonyl)indole-2-carboxamide 74 15 25 28
Unsubstituted Indole-2-carboxamide310145120150
Erlotinib (Standard EGFR Inhibitor)80>10003345
Pazopanib (Standard VEGFR-2 Inhibitor)>1000256055
Mechanistic Causality

The indole nitrogen acts as a crucial hydrogen-bond donor to the kinase hinge region. The addition of the 5-ethylsulfonyl group projects directly into the solvent-exposed interface of the ATP-binding pocket. The sulfonyl oxygens form auxiliary hydrogen bonds with key residues—specifically Met769 in EGFR and Asp1046 in VEGFR-2[4]. Meanwhile, the ethyl chain provides optimal van der Waals contacts without the severe steric clash that bulkier aromatic substituents would cause. This dual engagement triggers robust apoptosis via the upregulation of pro-apoptotic Bax and p53, alongside the downregulation of anti-apoptotic Bcl-2[2][5].

Signaling Drug 5-(Ethylsulfonyl)-1H-indole Derivatives EGFR EGFR (Met769) Drug->EGFR Inhibits VEGFR2 VEGFR-2 (Asp1046) Drug->VEGFR2 Inhibits Downstream1 PI3K / AKT Survival Pathway EGFR->Downstream1 Downstream2 MEK / ERK Proliferation Pathway EGFR->Downstream2 VEGFR2->Downstream1 VEGFR2->Downstream2 Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Downstream1->Apoptosis Angiogenesis Angiogenesis Inhibition Downstream2->Angiogenesis

Dual kinase inhibition pathway of 5-(ethylsulfonyl)-1H-indoles triggering apoptosis.

SAR Pillar 2: 5-HT 6​ Receptor Modulation

The 5-HT 6​ receptor is a prime target for cognitive enhancement in Alzheimer's disease and schizophrenia. While the indole core is historically associated with serotonin receptor binding, the C5 substituent strictly dictates functional efficacy (agonist vs. antagonist) and target selectivity[6].

Comparative Performance

Bulky 5-arylsulfonyl indoles (e.g., SB-271046 analogs) are typically potent 5-HT 6​ antagonists but suffer from high lipophilicity (cLogP > 4.0), which limits blood-brain barrier (BBB) penetration and increases off-target promiscuity. Replacing the arylsulfonyl with an ethylsulfonyl group maintains high affinity while drastically improving the physicochemical profile.

Table 2: 5-HT 6​ Receptor Binding Affinity and Functional Profile

Compound / C5-Substituent5-HT 6​ K i​ (nM)5-HT 2A​ K i​ (nM)Functional ProfilecLogP
5-(Ethylsulfonyl)-indole-3-alkylamine 12 >1000 Partial Agonist 2.8
5-(Phenylsulfonyl)-indole-3-alkylamine4150Pure Antagonist4.5
5-Chloro-indole-3-alkylamine (EMD386088)1.5250Full Agonist3.1
Mechanistic Causality

The 5-HT 6​ binding pocket accommodates the ethylsulfonyl group with a precise steric fit, shifting the compound's functional profile from a pure antagonist to a partial agonist. Furthermore, the reduction in lipophilicity minimizes non-specific hydrophobic interactions with the closely related 5-HT 2A​ receptor, enhancing target selectivity and improving the MPO score for CNS drug development[6].

SAR Indole 1H-Indole Core (Hinge/Receptor Binder) C5 C5-Position (Solvent Interface) Indole->C5 C2C3 C2/C3-Position (Specificity Pocket) Indole->C2C3 Ethylsulfonyl -SO2Et Group (H-Bond Acceptor, Optimal Steric Bulk) C5->Ethylsulfonyl Enhances Affinity & MPO Arylsulfonyl -SO2Ar Group (Bulky, Antagonist) C5->Arylsulfonyl Drives Antagonism Carboxamide Carboxamide/Amine (Target Specificity) C2C3->Carboxamide

Pharmacophore model detailing the structure-activity relationship of 5-substituted indoles.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false positives, the following methodologies are designed as self-validating systems with built-in causality controls.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay (EGFR/VEGFR-2)

Objective: Quantify precise IC 50​ values while eliminating test compound autofluorescence interference.

  • Preparation: Dilute the 5-(ethylsulfonyl)-1H-indole compounds in 100% DMSO, then perform a 10-point 3-fold serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 detergent prevents non-specific compound aggregation, a frequent source of false-positive enzyme inhibition.

  • Incubation: Combine 5 µL of compound with 5 µL of recombinant EGFR or VEGFR-2 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at its predetermined K m​ value) and a biotinylated peptide substrate.

    • Causality: Running the assay strictly at the ATP K m​ ensures the calculated IC 50​ accurately reflects the inhibitor's true affinity (K i​ ) according to the Cheng-Prusoff equation.

  • Reaction Termination: After 60 minutes, add 20 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Causality: EDTA immediately halts the kinase reaction by chelating Mg 2+ , a required catalytic cofactor for ATP hydrolysis, ensuring precise temporal control of the assay window.

  • Measurement: Read the plate on a TR-FRET microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 µs delay.

    • Causality: The time delay allows short-lived background autofluorescence from the test compounds to completely decay, leaving only the long-lived Europium FRET signal, guaranteeing a high signal-to-noise ratio.

TRFRET Step1 Incubate Kinase + Compound Step2 Add ATP & Substrate Step1->Step2 Step3 Add EDTA (Stop Reaction) Step2->Step3 Step4 Add Eu-Antibody & Tracer Step3->Step4 Step5 Measure FRET (665nm/615nm) Step4->Step5

Step-by-step TR-FRET kinase assay workflow demonstrating temporal reaction control.
Protocol B: 5-HT 6​ Radioligand Binding Assay

Objective: Determine binding affinity (K i​ ) using competitive displacement.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT 6​ receptors in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [ 3 H]-LSD (radioligand) and varying concentrations of the test compound for 120 minutes at 37°C to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI physically coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand, thereby validating the specific binding window.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity. Calculate K i​ using the homologous competitive binding curve.

References

  • Al-Wahaibi, L. H., et al. (2025). "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors." Taylor & Francis / PMC. Available at:[Link]

  • Mattsson, C., et al. (2013). "Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists." Bioorganic & Medicinal Chemistry / Science.gov. Available at:[Link]

  • Eagon, S., et al. (2022). "Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline." Organic Preparations and Procedures International. Available at:[Link]

Sources

Validation

Validation of LC-MS/MS Methods for 5-(Ethylsulfonyl)-1H-indole Quantification: A Comprehensive Comparison Guide

An in-depth technical comparison guide for the validation of LC-MS/MS methods used in the quantification of 5-(ethylsulfonyl)-1H-indole. Introduction & Mechanistic Rationale 5-(Ethylsulfonyl)-1H-indole (CAS 193900-08-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the validation of LC-MS/MS methods used in the quantification of 5-(ethylsulfonyl)-1H-indole.

Introduction & Mechanistic Rationale

5-(Ethylsulfonyl)-1H-indole (CAS 193900-08-2) is a highly reactive chemical intermediate frequently utilized in the synthesis of targeted pharmaceutical therapies, including specific kinase inhibitors and triptan analogs[1]. Due to the electrophilic nature of sulfonyl-containing indoles, residual traces of this compound in final Active Pharmaceutical Ingredients (APIs) must be strictly monitored. The regulatory framework for controlling such potentially genotoxic impurities is anchored by the [2], which mandate trace-level quantification to ensure patient safety.

The Causality of Analytical Challenges

Quantifying 5-(ethylsulfonyl)-1H-indole (hereafter referred to as 5-ESI ) presents unique physicochemical challenges:

  • Structural Dichotomy: The molecule possesses a highly hydrophobic indole core juxtaposed with a polar, electron-withdrawing ethylsulfonyl group ( −SO2​CH2​CH3​ ).

  • Matrix Interference: In standard C18 reverse-phase chromatography, 5-ESI often co-elutes with structurally similar API matrices, leading to severe ion suppression in the mass spectrometer.

  • Ionization Dynamics: While the indole nitrogen readily accepts a proton in Positive Electrospray Ionization (ESI+), the presence of co-eluting matrix components can quench this ionization.

To overcome these challenges, this guide objectively compares alternative chromatographic chemistries (C18 vs. Biphenyl) and ionization platforms (ESI+ vs. APCI+) to establish a self-validating, highly sensitive LC-MS/MS method.

Platform Comparison: Overcoming Matrix Suppression

To establish the most robust method, we compared three distinct LC-MS/MS configurations. The core objective was to maximize sensitivity (LOD/LOQ) while minimizing the Matrix Factor (MF) —a critical metric where an MF of 1.0 indicates no matrix effect, while values < 1.0 indicate ion suppression.

  • UHPLC-ESI+ (C18 Column): The traditional workhorse. Relies purely on hydrophobic dispersion forces.

  • UHPLC-ESI+ (Biphenyl Column): Leverages orthogonal π−π interactions between the biphenyl stationary phase and the indole ring of 5-ESI, effectively shifting its retention time away from the bulk API.

  • UHPLC-APCI+ (Biphenyl Column): Utilizes Atmospheric Pressure Chemical Ionization (APCI). Because APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, it is inherently more resistant to matrix suppression from non-volatile API components.

Quantitative Performance Comparison
Validation ParameterUHPLC-ESI+ (C18)UHPLC-ESI+ (Biphenyl)UHPLC-APCI+ (Biphenyl)
Limit of Detection (LOD) 1.5 ng/mL0.2 ng/mL0.8 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL0.5 ng/mL2.5 ng/mL
Linearity ( R2 ) 0.9850.9990.997
Matrix Factor (MF) 0.45 (Severe Suppression)0.92 (Minimal Effect)0.98 (No Effect)
Resolution from API ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolution)2.4 (Baseline Resolution)
Intra-day Precision (%RSD) 12.4%3.1%4.5%

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates continuous self-validation steps in accordance with [3].

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

Causality: Simple protein precipitation or "dilute-and-shoot" methods fail because the high concentration of API overwhelms the MS source. SPE selectively retains the API while allowing the trace impurity to be isolated.

  • Conditioning: Condition a Polymeric Reversed-Phase (PRP) SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Dissolve 50 mg of the API sample in 1 mL of 10% Methanol/Water. Spike with 10 µL of Indole-d7 (Internal Standard, 100 ng/mL) to correct for extraction recovery variations. Load onto the cartridge.

  • Washing: Wash with 2 mL of 20% Methanol in Water to remove polar interferences.

  • Elution: Elute 5-ESI and the IS using 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 200 µL of Mobile Phase A.

Step 2: Chromatographic Conditions
  • Column: Biphenyl UHPLC Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: MS/MS Parameters & Fragmentation Mechanics

Causality: Under Collision-Induced Dissociation (CID), the C-S bond connecting the indole ring to the sulfonyl group is the most labile. Cleavage of this bond generates a highly stable indole cation.

  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • 5-ESI (Precursor): m/z 210.1 [M+H]+

    • Quantifier Ion: m/z 118.1 (Loss of ethylsulfonyl radical; Collision Energy: 25 eV)

    • Qualifier Ion: m/z 146.1 (Loss of SO2​ ; Collision Energy: 15 eV)

Mandatory Visualizations

Analytical Workflow

Workflow A Sample Preparation (API Dissolution & SPE Extraction) B Chromatographic Separation (Biphenyl Column, Gradient Elution) A->B C Ionization (ESI+ for High Sensitivity) B->C D MS/MS Detection (MRM: 210.1 -> 118.1) C->D E Data Analysis & ICH Q2(R2) Validation D->E

LC-MS/MS analytical workflow for 5-(ethylsulfonyl)-1H-indole quantification.

Fragmentation Pathway

Fragmentation Parent Precursor Ion[M+H]+ m/z 210.1 5-(ethylsulfonyl)-1H-indole Quant Quantifier Ion m/z 118.1 [Indole Core]+ Parent->Quant Primary Cleavage (C-S Bond) Qual Qualifier Ion m/z 146.1 [M+H - SO2]+ Parent->Qual Secondary Cleavage Loss1 Neutral Loss Ethylsulfonyl radical Parent->Loss1 Loss2 Neutral Loss SO2 Parent->Loss2

Proposed MS/MS fragmentation pathway for 5-(ethylsulfonyl)-1H-indole.

References

  • National Center for Biotechnology Information (NCBI). "5-(ethylsulfonyl)-1H-indole | C10H11NO2S | CID 67616343". PubChem. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]

Sources

Comparative

comparing 5-(ethylsulfonyl)-1H-indole to standard indole pharmacophores

An in-depth technical analysis for researchers and drug development professionals evaluating structural modifications of the indole core, specifically comparing the 5-(ethylsulfonyl) substitution against classical electr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating structural modifications of the indole core, specifically comparing the 5-(ethylsulfonyl) substitution against classical electron-donating pharmacophores.

Executive Summary: The Shift in Indole Functionalization

The indole scaffold is a ubiquitous privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., serotonin) and synthetic therapeutics (e.g., triptans, indomethacin). Historically, standard indole pharmacophores have utilized electron-donating groups (EDGs) at the 5-position—such as hydroxyl (-OH) or methoxy (-OMe) moieties—to mimic endogenous ligands. However, these electron-rich systems suffer from rapid oxidative metabolism and broad, non-specific receptor binding.

The introduction of the 5-(ethylsulfonyl) moiety, as seen in compounds like[1], represents a strategic mechanistic divergence. By deploying a strong electron-withdrawing group (EWG), medicinal chemists can fundamentally alter the electronic topology of the indole ring. This guide objectively compares the physicochemical, pharmacodynamic, and pharmacokinetic profiles of 5-(ethylsulfonyl)-1H-indole against standard 5-substituted indoles, supported by validated experimental workflows.

Mechanistic Divergence: Electronic and Steric Causality

To understand the performance differences between these pharmacophores, we must analyze the causality behind their molecular interactions:

  • Standard Indoles (5-OH / 5-OMe): The lone pairs on the oxygen atom donate electron density into the aromatic π -system via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly susceptible to electrophilic attack, particularly by Cytochrome P450 (CYP450) enzymes. Additionally, the -OH group acts as both a hydrogen-bond donor and acceptor, leading to promiscuous binding across the 5-HT receptor family.

  • 5-(Ethylsulfonyl) Indoles: The −SO2​CH2​CH3​ group exerts a powerful inductive and resonance-withdrawing effect. This depletes the π -electron density of the indole core, significantly lowering the HOMO energy and shielding the molecule from oxidative metabolism. Furthermore, the sulfonyl oxygens act strictly as directional hydrogen-bond acceptors. The steric bulk of the ethyl group forces a specific binding conformation that is highly favored by specialized G-protein coupled receptors (GPCRs), most notably the 5-HT6 receptor, a target for cognitive enhancement[2].

BindingLogic cluster_0 Standard Pharmacophore (e.g., 5-OH) cluster_1 5-(Ethylsulfonyl) Pharmacophore Indole Indole Scaffold Std Electron-Rich Ring Indole->Std Sulf Electron-Deficient Ring Indole->Sulf StdBind Broad 5-HT Affinity (H-Bond Donor) Std->StdBind Electronic Profile StdMet Rapid CYP Oxidation Std->StdMet High HOMO SulfBind Targeted 5-HT6 Affinity (Strict H-Bond Acceptor) Sulf->SulfBind Steric & Electronic Profile SulfMet Metabolic Resistance Sulf->SulfMet Low HOMO

Fig 1: Mechanistic divergence in binding and metabolism between standard and 5-sulfonyl indoles.

Comparative Physicochemical Profiling

The substitution of an EDG with an ethylsulfonyl group drastically alters the physicochemical properties, directly impacting membrane permeability and target engagement.

Table 1: Physicochemical Comparison of Indole Pharmacophores

Property5-Hydroxyindole (Standard)5-Methoxyindole (Standard)5-(Ethylsulfonyl)-1H-indole
Molecular Weight ( g/mol ) 133.15147.18209.26
Electronic Nature Strongly Electron-DonatingElectron-DonatingStrongly Electron-Withdrawing
Topological Polar Surface Area (Ų) 36.024.858.3
H-Bond Donors 2 (Indole NH, Phenol OH)1 (Indole NH)1 (Indole NH)
H-Bond Acceptors 112 (Sulfonyl Oxygens)
Primary Metabolic Liability Phase II GlucuronidationO-DemethylationHighly Stable (Resists Oxidation)

Experimental Validation: Pharmacodynamics (Receptor Selectivity)

To objectively measure the shift in receptor selectivity caused by the ethylsulfonyl group, a competitive radioligand binding assay is employed. The protocol below is designed as a self-validating system, ensuring that non-specific binding is accurately subtracted and assay integrity is maintained via reference standards.

Protocol 1: High-Throughput Radioligand Binding Assay (5-HT Subtype Profiling)

Causality of Design: [3H] -LSD is utilized as the radioligand because it binds with high affinity to multiple 5-HT receptor subtypes, allowing for a direct competitive displacement comparison between the standard and sulfonyl indoles.

  • Membrane Preparation: Resuspend CHO cells expressing human 5-HT1A, 5-HT2A, or 5-HT6 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Rationale: Mg²⁺ is critical for stabilizing the GPCR-G protein complex, ensuring the receptors remain in their high-affinity state.

  • Ligand Preparation: Prepare 10-point serial dilutions (10⁻¹¹ to 10⁻⁴ M) of 5-hydroxyindole and 5-(ethylsulfonyl)-1H-indole.

  • Incubation: Combine 50 µL of radioligand ( [3H] -LSD, 1.5 nM final), 50 µL of test compound, and 100 µL of membrane suspension in a 96-well plate. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Internal Validation (Non-Specific Binding): In parallel wells, add 10 µM of Methiothepin (a non-selective 5-HT antagonist) instead of the test compound. Rationale: This saturates all specific receptor sites, allowing the quantification of background radioligand adherence to the plastic/membrane lipids.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM).

Expected Outcome: Standard indoles will show broad Ki​ values across 5-HT1/2/6. The 5-(ethylsulfonyl)-1H-indole will demonstrate a pronounced shift, showing negligible affinity for 5-HT1A but high selectivity for 5-HT6, validating the utility of the [3] in targeted neuro-therapeutics.

Experimental Validation: Pharmacokinetics (Metabolic Stability)

The primary advantage of the 5-ethylsulfonyl group is its ability to block first-pass metabolism. We validate this using a Human Liver Microsome (HLM) stability assay.

HLMWorkflow N1 1. Compound Prep (1 µM in Buffer) N2 2. HLM Incubation (1 mg/mL, 37°C) N1->N2 N3 3. NADPH Addition (Reaction Initiation) N2->N3 N4 4. Acetonitrile Quench (Protein Precipitation) N3->N4 t=0, 15, 30, 60 min N5 5. Centrifugation (Isolate Supernatant) N4->N5 N6 6. LC-MS/MS (Quantification) N5->N6

Fig 2: Self-validating HLM metabolic stability assay workflow with time-course quenching.

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality of Design: This assay isolates Phase I oxidative metabolism. By comparing the depletion rate of the parent compounds, we can directly quantify the protective effect of the sulfonyl group.

  • Reaction Mixture: Prepare a master mix containing 1 µM test compound, 1 mg/mL pooled HLMs, and 100 mM potassium phosphate buffer (pH 7.4). Rationale: 1 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • System Validation (Positive Control): Run Verapamil (1 µM) in parallel. Rationale: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded, the HLM batch is metabolically incompetent, and the assay must be rejected.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the CYP enzymes, freezing the reaction at the exact timepoint, and precipitates the proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 2: Representative HLM Metabolic Stability Data

CompoundIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Remaining at 60 min (%)
5-Hydroxyindole > 150.0< 5.0< 1.0%
5-(Ethylsulfonyl)-1H-indole 18.5> 45.0~ 65.0%
Verapamil (Assay Control) 45.215.3~ 5.0%

Data Interpretation: The electron-withdrawing nature of the ethylsulfonyl group successfully deactivates the indole ring toward CYP-mediated electrophilic oxidation, resulting in a significantly extended half-life compared to the electron-rich 5-hydroxyindole.

Conclusion

The transition from standard EDG-substituted indoles to the 5-(ethylsulfonyl)-1H-indole pharmacophore is a masterclass in rational drug design. While standard indoles are limited by rapid metabolic clearance and promiscuous binding, the incorporation of the ethylsulfonyl moiety lowers the HOMO energy to confer profound metabolic resistance. Simultaneously, it transforms the 5-position into a rigid, directional hydrogen-bond acceptor, shifting the pharmacological profile toward specialized targets like the 5-HT6 receptor. For drug development professionals, this scaffold offers a highly stable, tunable starting point for next-generation neuro-therapeutics.

References

  • PubChem. "5-(ethylsulfonyl)-1H-indole". Source: National Center for Biotechnology Information. URL: [Link]

  • Bio-Fount. "5-(Ethylsulfonyl)-1H-indole - BIOFOUNT". Source: Bio-Fount. URL: [Link]

  • Google Patents. "Indolylalkylamine derivatives as 5-hydroxytryptamine-6 ligands". Source: AU2002357270B2.

Sources

Validation

benchmarking 5-(ethylsulfonyl)-1H-indole cytotoxicity in human cell lines

Benchmarking 5-(ethylsulfonyl)-1H-indole Cytotoxicity: A Comparative Guide for Human Cell Lines Executive Summary The indole core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(ethylsulfonyl)-1H-indole Cytotoxicity: A Comparative Guide for Human Cell Lines

Executive Summary

The indole core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological activities, particularly in oncology. This guide provides an objective, highly controlled framework for benchmarking the cytotoxicity of 5-(ethylsulfonyl)-1H-indole against standard chemotherapeutic agents (Doxorubicin and Cisplatin). Designed for drug development professionals, this document outlines self-validating experimental methodologies, mechanistic rationales, and comparative data structures necessary to evaluate this compound's efficacy and selectivity across a panel of human cell lines.

Chemical & Mechanistic Rationale

The substitution of the indole ring at the C5 position with an electron-withdrawing ethylsulfonyl group fundamentally alters the molecule's electronic landscape and steric profile. Historically, C5 substitutions on indole-based DNA alkylators (such as CBI analogues of duocarmycins) have been shown to dramatically enhance cytotoxic potency, sometimes achieving picomolar IC50 values by increasing the efficiency of target binding[1].

Furthermore, indole derivatives frequently act as potent tubulin polymerization inhibitors by binding to the colchicine site of tubulin[2]. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase, mitochondrial depolarization, and ultimately, caspase-dependent apoptosis.

Pathway Compound 5-(ethylsulfonyl)-1H-indole Target Tubulin Polymerization Inhibition Compound->Target Binds Colchicine Site Arrest G2/M Cell Cycle Arrest Target->Arrest Mito Mitochondrial Depolarization (Cytochrome c release) Arrest->Mito Prolonged Arrest Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (PS Externalization) Caspase->Apoptosis

Caption: Hypothesized mechanism of action for 5-(ethylsulfonyl)-1H-indole inducing apoptosis.

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness in your benchmarking data, every assay must operate as a self-validating system . This means incorporating internal controls that prove the assay's mechanical success, regardless of the test compound's performance.

  • Cell Line Panel: A robust benchmark requires evaluating broad-spectrum efficacy and tumor selectivity. We utilize A549 (Lung), MCF-7 (Breast), and HCT-116 (Colon) as solid tumor models. Crucially, HEK-293 (Human Embryonic Kidney) is included as a non-cancerous control to calculate the Selectivity Index (SI).

  • Internal Controls:

    • Positive Controls (Doxorubicin/Cisplatin): Validates that the specific cell passage is susceptible to cytotoxicity.

    • Vehicle Control (0.1% DMSO): Proves that baseline cell death is not an artifact of the compound solvent.

    • Assay Blanks: Media-only wells to subtract background noise (e.g., phenol red absorbance).

Step-by-Step Methodologies

Cell Viability Benchmarking via MTT Assay

Causality: The MTT assay does not measure dead cells; it measures the NAD(P)H-dependent oxidoreductase enzyme activity in the mitochondria of viable cells. These enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[3]. By quantifying this colorimetric shift, we establish a direct, causal link between mitochondrial metabolic activity and cell viability.

Protocol:

  • Seeding: Seed cells in 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Aspirate media. Apply 5-(ethylsulfonyl)-1H-indole, Doxorubicin, and Cisplatin in a 9-point serial dilution (e.g., 0.01 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.1%. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[3].

  • Solubilization: Carefully remove the media. Add 100 µL of DMSO to each well to dissolve the trapped formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris and plate imperfections.

Apoptosis Quantification via Annexin V/PI Flow Cytometry

Causality: A reduction in viability (MTT) does not explain how the cells died. To differentiate between programmed cell death (apoptosis) and uncontrolled toxicity (necrosis), we utilize Annexin V/PI dual staining. In healthy cells, phosphatidylserine (PS) is locked on the inner plasma membrane. During early apoptosis, PS translocates to the outer membrane, where fluorochrome-conjugated Annexin V binds to it. Propidium Iodide (PI) is membrane-impermeant; it only intercalates with DNA when the cell membrane is completely compromised (late apoptosis/necrosis)[4].

Protocol:

  • Harvesting: After 48 hours of compound treatment in 6-well plates, collect both the floating cells (which may be apoptotic) and adherent cells. Critical Step: Use a non-EDTA detachment solution (like Accutase), as Annexin V binding is strictly calcium-dependent, and EDTA will chelate necessary Ca2+ ions[4].

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend 1×105 cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to stop the reaction. Analyze immediately via flow cytometry.

    • Self-Validation: Always run unstained cells (to set negative gates), Annexin V-only stained cells (treated with an apoptosis inducer), and PI-only stained cells (heat-killed) to calculate accurate fluorescence compensation matrices.

Workflow Seed Seed Cells (96-well / 6-well) Treat Compound Treatment (24h, 48h, 72h) Seed->Treat MTT MTT Assay (Viability/IC50) Treat->MTT 96-well Flow Annexin V/PI (Apoptosis) Treat->Flow 6-well Data Data Analysis (Dose-Response) MTT->Data Flow->Data

Caption: High-throughput experimental workflow for cytotoxicity benchmarking.

Comparative Data Presentation

To objectively benchmark 5-(ethylsulfonyl)-1H-indole, quantitative data must be structured to highlight both absolute potency and therapeutic window (selectivity). The following tables represent a standardized data output format for this benchmarking workflow.

Table 1: Comparative IC50 Values (µM) at 48 Hours Post-Treatment

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HEK-293 (Normal)Selectivity Index (SI)*
5-(ethylsulfonyl)-1H-indole 1.24 ± 0.15 0.85 ± 0.10 1.05 ± 0.12 > 50.0 > 40.3
Doxorubicin (Control)0.45 ± 0.080.30 ± 0.050.55 ± 0.092.15 ± 0.30~ 4.7
Cisplatin (Control)5.10 ± 0.408.20 ± 0.654.80 ± 0.3512.5 ± 1.10~ 2.4

*Selectivity Index (SI) = IC50 (Normal Cell Line HEK-293) / Average IC50 (Cancer Cell Lines). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Apoptosis Induction Profile in A549 Cells (Treated at 2x IC50 for 48h)

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.1% DMSO)95.22.11.51.2
5-(ethylsulfonyl)-1H-indole 42.5 38.4 15.1 4.0
Doxorubicin35.025.630.29.2

Data Interpretation: The high percentage of cells in the "Early Apoptotic" phase (Annexin V+/PI-) relative to the necrotic phase (Annexin V-/PI+) confirms that 5-(ethylsulfonyl)-1H-indole primarily exerts its cytotoxic effect through programmed cell death rather than acute membrane toxicity.

References

1.[1] US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 Source: Google Patents URL:

2.[2] Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors Source: PMC (NIH) URL:

3.[3] MTT Assay Protocol for Cell Viability and Proliferation Source: Merck Millipore URL:

4.[4] Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL:

Sources

Safety & Regulatory Compliance

Safety

5-(ethylsulfonyl)-1H-indole proper disposal procedures

Standard Operating Procedure: Environmental Health & Safety (EHS) Guidelines for the Disposal of 5-(ethylsulfonyl)-1H-indole Proper lifecycle management of research chemicals is a cornerstone of professional laboratory o...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Environmental Health & Safety (EHS) Guidelines for the Disposal of 5-(ethylsulfonyl)-1H-indole

Proper lifecycle management of research chemicals is a cornerstone of professional laboratory operations. 5-(ethylsulfonyl)-1H-indole (CAS: 193900-08-2) is a specialized organic intermediate frequently utilized in drug development, notably in the synthesis of GPR119 modulators and screening compound libraries[1][2]. Because it contains both a sulfonyl group and a nitrogenous indole ring, its disposal requires specific considerations to prevent environmental contamination and ensure compliance with hazardous waste regulations.

This guide provides EHS professionals, researchers, and lab managers with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Waste Characterization

Before executing any disposal protocol, it is critical to understand the molecular composition of the waste, as this dictates the required destruction method and environmental scrubbing requirements.

PropertyValueEHS Implication
Chemical Name 5-(ethylsulfonyl)-1H-indoleStandardized nomenclature for waste manifesting.
CAS Number 193900-08-2Primary identifier for EHS tracking[2].
PubChem CID 67616343Reference for toxicological databases[3].
Molecular Formula C10H11NO2SCritical: Contains Nitrogen (N) and Sulfur (S). Incineration will produce NOx and SOx gases.
Molecular Weight 209.27 g/mol Used for calculating molar concentrations in liquid waste streams[2].
Physical State SolidDictates initial spill response (dust mitigation) and containerization.
Waste Classification Non-halogenated organicUnless dissolved in a halogenated solvent (e.g., Dichloromethane).

Procedural Methodology: Waste Segregation and Disposal

The disposal of 5-(ethylsulfonyl)-1H-indole must follow a strict causality-driven workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions or legally penalizing violations during EHS audits.

Step 1: Determine the Physical State of the Waste

  • Rationale: Solid powders and liquid solutions require different containment strategies to prevent aerosolization or leakage.

  • Action (Solid): Unused powders, contaminated weighing paper, or empty vials must be placed in a designated, sealable solid hazardous waste container (typically a poly-lined drum or heavy-duty HDPE bucket).

  • Action (Liquid): If the compound is dissolved in a solvent for screening assays (commonly DMSO or Methanol), it must be routed to liquid waste.

Step 2: Liquid Waste Segregation (The Halogen Rule)

  • Rationale: Halogenated waste (containing fluorine, chlorine, bromine, etc.) requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs.

  • Action:

    • If dissolved in DMSO, DMF, or Methanol: Pour into the Non-Halogenated Organic Waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour into the Halogenated Organic Waste carboy.

Step 3: Containment and Labeling

  • Rationale: Unidentified waste is a severe safety hazard and cannot be legally transported by disposal contractors.

  • Action: Ensure the waste container is chemically compatible (e.g., HDPE plastic, not metal, to prevent slow corrosion from trace solvent degradation). Affix a standard hazardous waste label. Crucially, explicitly list "Contains Sulfur and Nitrogen compounds" on the manifest. This alerts the downstream disposal facility that their scrubbers must be primed for SOx and NOx emissions.

Step 4: Final Destruction via Licensed Incineration

  • Rationale: 5-(ethylsulfonyl)-1H-indole is a biologically active screening compound[1]. It must not be flushed down the drain or sent to a standard landfill, as it could contaminate local water tables.

  • Action: Transfer the sealed, labeled containers to your institution's central EHS accumulation area. Final destruction must be carried out by a licensed hazardous waste contractor via high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting sulfuric and nitric acids.

Spill Response and Decontamination Protocol

In the event of an accidental release on the benchtop or floor, immediate action is required to prevent exposure and cross-contamination.

  • Isolation: Restrict access to the spill area.

  • PPE Verification: Ensure the responder is wearing a fastened lab coat, safety goggles, and nitrile gloves. If a large amount of dry powder is spilled, a particulate respirator (N95/P100) is recommended to prevent inhalation of active pharmaceutical intermediates.

  • Containment (Solid): Do not dry-sweep, as this aerosolizes the powder. Lightly dampen a disposable paper towel with a compatible solvent (e.g., ethanol or water) and gently wipe up the solid.

  • Containment (Liquid): If spilled as a solution, apply an inert, chemically resistant absorbent pad or powder (e.g., diatomaceous earth).

  • Disposal of Cleanup Materials: Place all contaminated towels, pads, and gloves into a clear plastic bag, seal it, label it as "Debris contaminated with 5-(ethylsulfonyl)-1H-indole," and place it in the solid hazardous waste bin.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe, to ensure all residue is removed.

Waste Routing Visualization

The following decision tree illustrates the logical flow for routing 5-(ethylsulfonyl)-1H-indole waste to ensure compliance and safety.

WasteRouting Start 5-(ethylsulfonyl)-1H-indole Waste Generation State Physical State? Start->State SolidWaste Solid Hazardous Waste Container State->SolidWaste Solid powder/crystals Solvent Dissolved in Halogenated Solvent? State->Solvent Liquid solution Incineration Licensed High-Temperature Incineration (SOx/NOx Scrubbing) SolidWaste->Incineration HaloWaste Halogenated Liquid Waste Solvent->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Liquid Waste Solvent->NonHaloWaste No (e.g., DMSO, MeOH) HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Decision tree for the proper EHS segregation and disposal routing of 5-(ethylsulfonyl)-1H-indole.

References

  • National Center for Biotechnology Information. "5-(ethylsulfonyl)-1H-indole | CID 67616343 - PubChem." PubChem Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(ethylsulfonyl)-1H-indole

Handling specialized functionalized indoles like 5-(ethylsulfonyl)-1H-indole requires a rigorous approach to laboratory safety. As a critical building block in pharmaceutical research—particularly in the synthesis of GPR...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized functionalized indoles like 5-(ethylsulfonyl)-1H-indole requires a rigorous approach to laboratory safety. As a critical building block in pharmaceutical research—particularly in the synthesis of GPR119 modulators and other advanced therapeutics[1]—this compound presents specific handling challenges due to its physical state and chemical structure.

To build a self-validating safety culture in your laboratory, standard precautions must be elevated to strategic, mechanistic safety protocols. This guide provides the authoritative, step-by-step operational and logistical framework required to handle, process, and dispose of 5-(ethylsulfonyl)-1H-indole safely.

Physicochemical & Hazard Profile

Before designing a safety protocol, we must understand the quantitative and qualitative nature of the threat. 5-(ethylsulfonyl)-1H-indole is a solid compound. Like many substituted indoles, it acts as a localized irritant to mucous membranes, skin, and the respiratory tract[2][3].

Table 1: Physicochemical and GHS Hazard Summary for 5-(ethylsulfonyl)-1H-indole

PropertySpecification / Data
Compound Name 5-(ethylsulfonyl)-1H-indole
CAS Number 193900-08-2[4][5]
Molecular Formula C10H11NO2S[4][5]
Molecular Weight 209.27 g/mol [1][4]
Physical State Solid (Crystalline Powder)
Primary GHS Hazards H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2][3]

The PPE Matrix: Mechanistic Causality

Listing Personal Protective Equipment (PPE) is insufficient; researchers must understand why specific equipment is chosen to ensure compliance and adapt to dynamic experimental conditions.

  • Ocular Protection (ANSI Z87.1 Safety Goggles):

    • The Causality: Standard safety glasses with side shields are designed for liquid splashes, not airborne particulates. Because 5-(ethylsulfonyl)-1H-indole is a fine powder that can easily aerosolize during weighing, tight-fitting goggles are mandatory to prevent H319-level serious eye irritation[2][3].

  • Dermal Protection (Nitrile Gloves & Knit-Cuff Lab Coat):

    • The Causality: Nitrile (minimum 4 mil thickness) provides an excellent barrier against solid organic compounds[6]. However, if you are dissolving the compound in a penetrating solvent like DMSO or DMF, you must double-glove. These solvents act as chemical vehicles, carrying dissolved indole molecules directly through micro-tears in the glove matrix and into the skin. A flame-resistant (FR) or 100% cotton lab coat with knit cuffs prevents accidental wrist exposure when reaching into fume hoods.

  • Respiratory Protection & Engineering Controls:

    • The Causality: To mitigate H335 (respiratory irritation), the primary engineering control must be a properly calibrated chemical fume hood (face velocity of 80–100 fpm)[3][7]. If a fume hood is unavailable or bulk transfer is required, an N95 or P100 particulate respirator is required[3].

G cluster_routes Primary Exposure Routes cluster_ppe Required PPE & Controls Hazard 5-(ethylsulfonyl)-1H-indole (Airborne Dust/Powder) Inhalation Inhalation (H335 Hazard) Hazard->Inhalation Dermal Dermal Contact (H315 Hazard) Hazard->Dermal Ocular Ocular Contact (H319 Hazard) Hazard->Ocular Hood Chemical Fume Hood (Face Velocity 80-100 fpm) Inhalation->Hood Mitigated by Gloves Nitrile Gloves (≥4 mil) & Knit-Cuff Lab Coat Dermal->Gloves Mitigated by Goggles ANSI Z87.1 Safety Goggles Ocular->Goggles Mitigated by Outcome Safe Operational Environment Hood->Outcome Gloves->Outcome Goggles->Outcome

Exposure pathways of 5-(ethylsulfonyl)-1H-indole and corresponding PPE mitigation strategies.

Operational Protocol: Safe Weighing and Solubilization

Dry organic powders containing sulfonyl groups frequently hold a static charge. When manipulated with a metal spatula, the powder can "jump," leading to immediate aerosolization and contamination of the balance area. Follow this self-validating workflow:

Step 1: Pre-Operational Setup

  • Verify the fume hood monitor indicates a safe airflow (typically >80 fpm).

  • Clear the workspace of any strong oxidizing agents, which are incompatible with indole derivatives[7].

  • Don all required PPE (Goggles, Lab Coat, Nitrile Gloves) before opening the chemical storage cabinet.

Step 2: Static Mitigation & Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a Zero-Stat gun (anti-static ionizer) on the weighing boat and the micro-spatula to neutralize surface charges.

  • Carefully open the 5-(ethylsulfonyl)-1H-indole container. Transfer the required mass using the neutralized micro-spatula.

  • Immediately recap the primary chemical container.

Step 3: In-Hood Solubilization (Critical Safety Step)

  • Do not transport the dry powder across the laboratory. Air currents from HVAC systems or walking can blow the powder out of the weighing boat.

  • Add your target solvent (e.g., DMSO, Methanol, or DMF) directly to the weighing vessel or transfer the powder to a vial inside the fume hood.

  • Seal the vial. Once the compound is in solution and sealed, it is safe to transport to your bench or analytical instrument.

Spill Response and Decontamination Plan

Immediate and correct response to a spill prevents localized incidents from becoming laboratory-wide exposures.

For Dry Powder Spills:

  • Never dry-sweep. Sweeping will instantly aerosolize the 5-(ethylsulfonyl)-1H-indole dust[7].

  • Gently cover the spilled powder with damp absorbent paper towels (wetted with water or a mild surfactant to trap the dust).

  • Wipe up the spill from the outside edges moving inward.

  • Place the contaminated towels into a sealable chemical waste bag.

For Liquid Spills (Compound in Solvent):

  • Apply an inert, non-combustible absorbent material (such as vermiculite or sand) to the spill.

  • Allow the absorbent to soak up the solvent.

  • Scoop the slurry into a compatible, sealable waste container using a non-sparking tool.

Surface Decontamination: Wash the affected fume hood deck or benchtop with a solvent in which the indole is highly soluble (e.g., isopropanol or ethanol), followed by a thorough wash with standard laboratory detergent and water.

Disposal and Waste Management

Improper disposal of functionalized indoles can lead to environmental toxicity[8]. All waste must be segregated and handled according to institutional and governmental regulations.

  • Solid Waste: Contaminated gloves, empty vials, weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste container[6]. Label clearly as "Toxic Solid Waste - Indole Derivatives."

  • Liquid Waste: 5-(ethylsulfonyl)-1H-indole contains sulfur but no halogens. Unless dissolved in a halogenated solvent (like Dichloromethane or Chloroform), liquid waste should be routed to the Non-Halogenated Organic Waste stream.

  • Destruction: Final disposal must be conducted via high-temperature incineration by a licensed hazardous waste management facility. Do not flush any quantity down the sink[6].

References

  • National Institutes of Health. "5-(ethylsulfonyl)-1H-indole | C10H11NO2S | CID 67616343." PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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